AalphaC-15N3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-(115N)pyridino[2,3-b]indol-2-(15N)amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-6H,(H3,12,13,14)/i12+1,13+1,14+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTNLJLPLJDTRM-WEQCDQLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C([15NH]2)[15N]=C(C=C3)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675604 | |
| Record name | (~15~N_2_)-9H-Pyrido[2,3-b]indol-2-(~15~N)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189920-50-0 | |
| Record name | (~15~N_2_)-9H-Pyrido[2,3-b]indol-2-(~15~N)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Mechanism of AalphaC-15N3
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: AalphaC-15N3, or 2-amino-9H-pyrido[2,3-b]indole-¹⁵N₃, is a specialized, isotopically labeled form of AalphaC (2-amino-9H-pyrido[2,3-b]indole). While the synthesis and biological activities of AalphaC and other carboline derivatives are documented, a specific, publicly available, detailed synthesis pathway for the ¹⁵N₃ labeled variant is not extensively described in the literature. This guide, therefore, presents a plausible and technically informed synthesis route based on established methodologies for α-carboline synthesis. The mechanisms of action described are based on studies of AalphaC and related carboline compounds.
Introduction
AalphaC (2-amino-9H-pyrido[2,3-b]indole) is a member of the α-carboline class of heterocyclic amines. These compounds are of significant interest to the scientific community due to their diverse biological activities, which include potential antitumor and neurological effects.[1][2][3][4] The isotopically labeled variant, AalphaC-¹⁵N₃, in which three nitrogen atoms are replaced with the stable isotope ¹⁵N, is a valuable tool for metabolic studies, target identification, and mechanistic elucidation, allowing researchers to trace the molecule's fate and interactions within biological systems. This guide provides a comprehensive overview of a feasible synthesis pathway for AalphaC-¹⁵N₃, its proposed mechanism of action, and detailed experimental protocols.
Synthesis Pathway of AalphaC-¹⁵N₃
The synthesis of AalphaC-¹⁵N₃ can be approached through a multi-step process involving the construction of the α-carboline core followed by the introduction of the amino group, utilizing ¹⁵N-labeled precursors. A common and effective method for constructing the carboline framework is the Pictet-Spengler reaction or variations thereof, followed by aromatization.[5][6][7]
A plausible synthetic route is outlined below:
Step 1: Synthesis of ¹⁵N-labeled 2-Chloropyridine-3-carbaldehyde The synthesis begins with a commercially available ¹⁵N-labeled pyridine derivative, which is then converted to 2-chloropyridine-3-carbaldehyde. This intermediate is crucial for the subsequent coupling reaction.
Step 2: Suzuki Coupling with ¹⁵N-labeled 2-Aminophenylboronic Acid A Suzuki coupling reaction between ¹⁵N-labeled 2-chloropyridine-3-carbaldehyde and a doubly ¹⁵N-labeled 2-aminophenylboronic acid derivative would form the biphenyl intermediate necessary for the carboline ring closure. The use of ¹⁵N-labeled precursors in this step is critical for introducing the isotopic labels into the core structure.
Step 3: Reductive Cyclization and Aromatization The resulting intermediate undergoes a reductive cyclization, typically using a reducing agent like sodium dithionite, followed by an oxidation/aromatization step to form the α-carboline ring system. This step yields the AalphaC-¹⁵N₃ molecule.
Step 4: Purification The final product is purified using standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to ensure high purity for subsequent biological and analytical studies.
Diagram of the Proposed Synthesis Pathway for AalphaC-¹⁵N₃
References
- 1. A comprehensive overview of β-carbolines and its derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities [frontiersin.org]
- 4. Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Structure and spectral properties of β-carbolines. Part 4. Synthesis of the new ring system: 9,10,15,15b-tetrahydroindolo[1′,2′ : 4,3]pyrazino[2,1-a]-carbolin-7(6H)-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Physical and chemical properties of AalphaC-15N3
- 1. The food mutagen 2-amino-9H-pyrido[2,3-b]indole (AalphaC) but not its methylated form (MeAalphaC) increases intestinal tumorigenesis in neonatally exposed multiple intestinal neoplasia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses of DNA adducts of two heterocyclic amines, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC) and 2-amino-9H-pyrido[2,3-b]indole (AalphaC) and identification of DNA adducts in organs from rats dosed with MeAalphaC - PubMed [pubmed.ncbi.nlm.nih.gov]
AalphaC-15N3: A Technical Guide to its Discovery, Origin, and Application in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-amino-9H-pyrido[2,3-b]indole (AalphaC), a mutagenic and carcinogenic heterocyclic amine, with a focus on the conceptualization and application of its isotopically labeled form, AalphaC-15N3. While direct literature on "this compound" is not available, this document extrapolates its scientific importance and use based on established principles of isotopic labeling in chemical and biological research. This compound, with its three nitrogen atoms replaced by the stable isotope ¹⁵N, represents a powerful tool for elucidating the metabolic pathways, mechanisms of DNA adduct formation, and overall toxicological profile of its unlabeled counterpart, AalphaC.
Discovery and Origin of AalphaC
AalphaC, or 2-amino-9H-pyrido[2,3-b]indole, is a member of the amino-alpha-carboline class of heterocyclic amines. Its discovery is linked to the investigation of mutagens formed during the cooking of protein-rich foods.
Initial Identification: In the late 1970s, researchers in Japan identified potent mutagenic compounds in the pyrolytic products of proteins and amino acids. AalphaC was isolated from the pyrolyzate of soybean globulin and its structure was determined.[1] The mutagenic activity of these compounds was demonstrated using the Salmonella typhimurium Ames test.[1][2]
Natural and Anthropogenic Origins: AalphaC is not a naturally occurring compound in raw foods. Its formation is a result of high-temperature cooking processes.
-
Food-borne Formation: It is formed during the grilling, frying, and broiling of proteinaceous foods such as meat and fish.[3][4] The pyrolysis of tryptophan, an amino acid, is a key pathway to its formation.[3]
-
Tobacco Smoke: AalphaC has also been identified as a component of tobacco smoke, contributing to the carcinogenic burden of smoking.[5][6]
Chemical Synthesis: The limited quantities of AalphaC that could be isolated from natural sources necessitated the development of synthetic routes to enable further toxicological studies. The first synthesis of AalphaC was reported in 1979 by Matsumoto and colleagues.[1] Since then, various synthetic methodologies have been developed to produce AalphaC and its derivatives for research purposes.[7]
This compound: The Isotopic Tracer
Isotopic labeling is a technique used to track the passage of a molecule through a biological or chemical system.[8][9] By replacing one or more atoms of a molecule with their stable, heavier isotopes (e.g., ¹³C, ¹⁵N, D), the labeled molecule can be distinguished from its unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8][9]
This compound is a conceptual isotopically labeled version of AalphaC where the three nitrogen atoms in the pyrido-indole structure are ¹⁵N isotopes. The synthesis of such a molecule would involve using ¹⁵N-labeled precursors in the chemical synthesis pathway of AalphaC.
The primary utility of this compound lies in its application as an internal standard and tracer in:
-
Metabolic Studies: To trace the biotransformation of AalphaC in vitro and in vivo.
-
DNA Adduct Analysis: To identify and quantify the formation of covalent bonds between AalphaC metabolites and DNA.
-
Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion (ADME) of AalphaC.
Quantitative Data on AalphaC
The following tables summarize key quantitative data from studies on the biological effects of AalphaC.
Table 1: Carcinogenicity of AalphaC in Mice
| Species | Sex | Route of Administration | Dose | Tumor Type | Incidence | Reference |
| Mouse | Male | Oral (diet) | 0.08% | Haemangioendothelial sarcomas | High | [5] |
| Mouse | Male | Oral (diet) | 0.08% | Hepatocellular adenomas and carcinomas | High | [5] |
| Mouse | Female | Oral (diet) | 0.08% | Haemangioendothelial sarcomas | High | [5] |
| Mouse | Female | Oral (diet) | 0.08% | Hepatocellular adenomas and carcinomas | High | [5] |
Table 2: AalphaC-DNA Adduct Levels in Female Sprague-Dawley Rats
| Tissue | Dosing Regimen | Mean Total AalphaC-DNA Adduct Levels (RAL x 10⁷) | Reference |
| Mammary Gland Epithelial Cells | Multiple doses | 3.5 | [4] |
| Liver | Multiple doses | 50.7 | [4] |
Experimental Protocols
The use of this compound would be integral to the following experimental protocols.
In Vitro Metabolism of AalphaC using Liver Microsomes
Objective: To identify the metabolites of AalphaC formed by cytochrome P450 enzymes.
Methodology:
-
Incubation: Incubate AalphaC with liver microsomes (e.g., from rat, mouse, or human) in the presence of an NADPH-generating system. A parallel incubation is performed with this compound.
-
Extraction: After incubation, the reaction is stopped, and the metabolites are extracted using an organic solvent.
-
LC-MS/MS Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The unlabeled AalphaC and its metabolites are identified by their specific mass-to-charge ratios (m/z). The ¹⁵N-labeled counterparts will have a predictable mass shift, confirming their origin from the parent compound.
-
Metabolite Identification: The structure of the metabolites is elucidated based on their fragmentation patterns in the MS/MS spectra.
DNA Adduct Analysis by ³²P-Postlabeling
Objective: To detect and quantify the formation of AalphaC-DNA adducts in target tissues.
Methodology:
-
DNA Isolation: Isolate DNA from tissues of animals treated with AalphaC.
-
DNA Digestion: Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatography: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the adducts by autoradiography and quantify them by scintillation counting. The use of this compound-derived adduct standards would aid in the definitive identification of the adduct spots on the chromatogram by mass spectrometry.
Ames Test for Mutagenicity
Objective: To assess the mutagenic potential of AalphaC and its metabolites.
Methodology:
-
Bacterial Strains: Use Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively.
-
Metabolic Activation: Mix the bacterial tester strain with AalphaC in the presence and absence of a metabolic activation system (S9 mix from rat liver).
-
Plating: Plate the mixture on a minimal glucose agar medium.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies. A significant increase in the number of revertant colonies compared to the control indicates mutagenicity.
Visualizations
The following diagrams illustrate key pathways and workflows related to AalphaC research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Two food-borne heterocyclic amines: metabolism and DNA adduct formation of amino-alpha-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of DNA adducts of the food-derived mutagen 2-amino-9H-pyrido-[2,3-b]indole (A(alpha)C) and bioassay of mammary gland carcinogenicity in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A-alpha-C (2-Amino-9H-Pyrido[2,3-b]Indole) (IARC Summary & Evaluation, Volume 40, 1986) [inchem.org]
- 6. 2-Amino-9H-pyrido 2-3-b indole = 98 HPLC 26148-68-5 [sigmaaldrich.com]
- 7. 2-AMINO-9H-PYRIDO[2,3-B]INDOLE synthesis - chemicalbook [chemicalbook.com]
- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 9. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
AalphaC-15N3: A Technical Guide for Researchers
IUPAC Name: 9H-(15N)pyridino[2,3-b]indol-2-(15N)amine
CAS Number: 1189920-50-0
This technical guide provides an in-depth overview of AalphaC-15N3, an isotopically labeled form of 2-amino-9H-pyrido[2,3-b]indole (AalphaC). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the compound's properties, biological activities, and relevant experimental methodologies.
Introduction
AalphaC is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of protein-rich foods and is also found in tobacco smoke. It is a known mutagen and has been classified as a potential human carcinogen. The isotopically labeled version, this compound, in which the three nitrogen atoms are replaced with the stable isotope ¹⁵N, is a valuable tool for a range of research applications, including metabolic studies, DNA adduct analysis, and as an internal standard in quantitative mass spectrometry.
Physicochemical and Biological Data
The following table summarizes key quantitative data for AalphaC and its isotopically labeled form.
| Property | Value | Compound | Reference(s) |
| IUPAC Name | 9H-(¹⁵N)pyridino[2,3-b]indol-2-(¹⁵N)amine | This compound | |
| CAS Number | 1189920-50-0 | This compound | |
| Molecular Formula | C₁₁H₉¹⁵N₃ | This compound | |
| IUPAC Name | 2-amino-9H-pyrido[2,3-b]indole | AalphaC | |
| CAS Number | 26148-68-5 | AalphaC | |
| Molecular Formula | C₁₁H₉N₃ | AalphaC | |
| DNA Adduct Levels (Liver) | 137 adducts / 10⁸ nucleotides | AalphaC | [1] |
| DNA Adduct Levels (Heart) | Lower than liver | AalphaC | [1] |
| DNA Adduct Levels (Kidney) | Lower than liver | AalphaC | [1] |
| DNA Adduct Levels (Lung) | Lower than liver | AalphaC | [1] |
| DNA Adduct Levels (Colon) | Lower than liver | AalphaC | [1] |
| DNA Adduct Levels (Stomach) | Lower than liver | AalphaC | [1] |
| DNA Adduct Levels (Spleen) | Lower than liver | AalphaC | [1] |
Metabolic Activation and Genotoxicity
AalphaC is not directly genotoxic but undergoes metabolic activation to exert its mutagenic and carcinogenic effects. The primary pathway for this activation is through the cytochrome P450 enzyme system, specifically CYP1A2.
Signaling Pathway of Metabolic Activation and DNA Adduct Formation
The metabolic activation of AalphaC begins with its N-oxidation by CYP1A2, leading to the formation of the reactive intermediate N-hydroxy-AalphaC. This intermediate can then be further activated, for example, by acetylation, to form a highly reactive nitrenium ion. This electrophilic species can then covalently bind to DNA, primarily at the C8 position of guanine, to form the N-(deoxyguanosin-8-yl)-AalphaC (dG-C8-AalphaC) adduct. The formation of this DNA adduct is a critical event in the initiation of mutagenesis and carcinogenesis.
Caption: Metabolic activation of AalphaC to a DNA-reactive species.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the genotoxicity of AalphaC.
Synthesis of this compound
³²P-Postlabelling Assay for AalphaC-DNA Adducts
The ³²P-postlabelling assay is a highly sensitive method for the detection and quantification of DNA adducts.[2][3][4]
Materials:
-
DNA samples isolated from cells or tissues exposed to AalphaC.
-
Micrococcal nuclease and spleen phosphodiesterase for DNA digestion.
-
Nuclease P1 for adduct enrichment.
-
T4 polynucleotide kinase.
-
[γ-³²P]ATP.
-
Thin-layer chromatography (TLC) plates.
-
Phosphorimager for detection and quantification.
Procedure:
-
DNA Digestion: Isolate DNA from control and AalphaC-treated samples. Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides more efficiently than adducted ones.
-
³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Visualize the adduct spots by autoradiography using a phosphorimager. Quantify the level of DNA adducts by measuring the radioactivity of the adduct spots relative to the total amount of DNA analyzed.
Single Cell Gel Electrophoresis (Comet) Assay
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[5][6]
Materials:
-
Cell suspension from control and AalphaC-treated cultures.
-
Low melting point agarose.
-
Microscope slides.
-
Lysis solution (high salt and detergent).
-
Alkaline electrophoresis buffer (pH > 13).
-
Neutralization buffer.
-
DNA stain (e.g., SYBR Green or ethidium bromide).
-
Fluorescence microscope with appropriate filters.
-
Comet scoring software.
Procedure:
-
Cell Encapsulation: Mix a suspension of single cells with low melting point agarose and spread a thin layer onto a microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA embedded in the agarose.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet" tail.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.
In Vitro Micronucleus Assay in HepG2 Cells
The micronucleus assay is a well-established method for assessing chromosomal damage.[7][8][9][10][11] HepG2 cells are a human hepatoma cell line that retains some metabolic capacity, making them suitable for studying compounds that require metabolic activation, like AalphaC.
Materials:
-
HepG2 cells.
-
Cell culture medium and supplements.
-
AalphaC stock solution.
-
Cytochalasin B (to block cytokinesis).
-
Fixative (e.g., methanol).
-
DNA stain (e.g., DAPI or Giemsa).
-
Microscope.
Procedure:
-
Cell Culture and Treatment: Culture HepG2 cells to an appropriate confluency. Treat the cells with various concentrations of AalphaC for a defined period (e.g., 24-48 hours). Include positive and negative controls.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to inhibit cell division at the binucleate stage.
-
Harvesting and Fixation: Harvest the cells by trypsinization, treat with a hypotonic solution, and fix them onto microscope slides.
-
Staining: Stain the cells with a DNA-specific stain.
-
Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates chromosomal damage.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the genotoxicity of AalphaC.
Caption: Workflow for assessing the genotoxicity of AalphaC.
References
- 1. DNA adduct formation of 14 heterocyclic aromatic amines in mouse tissue after oral administration and characterization of the DNA adduct formed by 2-amino-9H-pyrido[2,3-b]indole (AalphaC), analysed by 32P_HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 7. Performance of HepaRG and HepG2 cells in the high-throughput micronucleus assay for in vitro genotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. herabiolabs.com [herabiolabs.com]
- 9. Development and validation of a high-content screening in vitro micronucleus assay in CHO-k1 and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro micronucleus test in HepG2 transformants expressing a series of human cytochrome P450 isoforms with chemicals requiring metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
AalphaC-15N3: An In-depth Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
AalphaC (2-amino-9H-pyrido[2,3-b]indole) is a mutagenic and carcinogenic heterocyclic amine found in cooked foods and tobacco smoke.[1][2][3][4][5][6] Its isotopically labeled form, AalphaC-15N3, is a critical tool in metabolic and pharmacokinetic studies to trace its biological fate and understand its mechanisms of toxicity. This technical guide provides a comprehensive overview of the available solubility and stability data for AalphaC, which is directly applicable to this compound due to the negligible impact of isotopic labeling on these physicochemical properties. This document also outlines detailed experimental protocols for researchers to determine these properties in their own laboratory settings and visualizes the key signaling pathway associated with AalphaC's biological activity.
Solubility Data
Quantitative solubility data for AalphaC is limited in publicly available literature. However, based on product information and related studies, the following information has been compiled. It is recommended that researchers experimentally verify the solubility in their specific buffer systems and experimental conditions.
Table 1: AalphaC Solubility
| Solvent | Reported Solubility | Source | Notes |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [7] | Clear solution. |
| Methanol | Soluble | [8] | No quantitative value reported. |
| 1:1 DMSO:0.9% NaCl | Vehicle for in vivo studies | [5] | Used for subcutaneous injections in mice. |
| Water | Insoluble (practically) | Inferred from general properties | Heterocyclic amines often have low aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Expected to be low | Inferred from general properties | Solubility is likely pH-dependent. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV or other suitable quantitative analytical method
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be visible.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Workflow for Solubility Determination
Caption: Shake-Flask Solubility Determination Workflow.
Stability Data
Experimental Protocol for Stability Assessment
This protocol provides a framework for assessing the stability of this compound in solution under various conditions.
Objective: To evaluate the stability of this compound over time under defined storage conditions (e.g., temperature, pH, light exposure).
Materials:
-
This compound stock solution of known concentration
-
Buffers of different pH values
-
Temperature-controlled storage units (e.g., refrigerator, incubator)
-
Light-protected (amber) and clear vials
-
HPLC-UV or other suitable quantitative analytical method
Procedure:
-
Sample Preparation: Prepare multiple aliquots of this compound in the desired solvent or buffer system.
-
Storage Conditions:
-
Temperature: Store aliquots at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
pH: Prepare solutions in buffers with a range of pH values (e.g., acidic, neutral, basic).
-
Light Exposure: Store aliquots in both light-protected (amber) and clear vials exposed to ambient light.
-
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Analysis: Analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating analytical method. The method should be able to separate the parent compound from any potential degradation products.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Logical Flow for Stability Testing
Caption: Stability Testing Experimental Logic.
Signaling Pathway: AalphaC and the Aryl Hydrocarbon Receptor (AhR)
AalphaC, like many other polycyclic aromatic hydrocarbons and heterocyclic amines, is known to be a ligand for the Aryl Hydrocarbon Receptor (AhR).[9][10][11] The activation of the AhR signaling pathway is a key event in the metabolic activation of AalphaC, which can lead to the formation of DNA adducts and subsequent carcinogenesis.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
References
- 1. Excretion of metabolites in urine and faeces from rats dosed with the heterocyclic amine, 2-amino-9H-pyrido[2,3-b]indole (AalphaC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 2-amino-9H-pyrido[2,3-b]indole (AalphaC), a carcinogenic heterocyclic amine present in food, on atherosclerotic plaque development in apoE deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-9H-pyrido[2,3-b]indole 26148-68-5 | TCI AMERICA [tcichemicals.com]
- 4. 2-Amino-9H-pyrido(2,3-b)indol – Wikipedia [de.wikipedia.org]
- 5. The food mutagen 2-amino-9H-pyrido[2,3-b]indole (AalphaC) but not its methylated form (MeAalphaC) increases intestinal tumorigenesis in neonatally exposed multiple intestinal neoplasia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-9H-pyrido[2,3-b]indole | LGC Standards [lgcstandards.com]
- 7. 2-Amino-9H-pyrido 2-3-b indole = 98 HPLC 26148-68-5 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. Induction of AHR Signaling in Response to the Indolimine Class of Microbial Stress Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on AalphaC: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "AalphaC-15N3" is not referenced in the available scientific literature. This document summarizes the early-stage research on the closely related and well-documented compound AalphaC (2-amino-9H-pyrido[2,3-b]indole). It is presumed that "this compound" may refer to an isotopically labeled variant of AalphaC.
Introduction
AalphaC, or 2-amino-9H-pyrido[2,3-b]indole, is a heterocyclic aromatic amine (HAA) identified as a mutagen and carcinogen.[1][2] It is formed during the high-temperature cooking of protein-rich foods and is also present in tobacco smoke.[2] Research into AalphaC has primarily focused on its genotoxic properties, metabolic activation, and its role in carcinogenesis. This technical guide provides an in-depth overview of the foundational research on AalphaC, including its mechanism of action, metabolic pathways, and key experimental findings.
Mechanism of Action
The primary mechanism of action for AalphaC's carcinogenicity is its ability to form covalent adducts with DNA, leading to mutations.[1][3] AalphaC itself is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects.[3] This activation process, primarily occurring in the liver, is mediated by cytochrome P450 (CYP) enzymes.[3][4]
The key steps in the metabolic activation and mechanism of action are:
-
N-oxidation: AalphaC is metabolized by CYP1A2 to form the reactive intermediate 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AalphaC).[3]
-
Esterification: The N-hydroxy metabolite is further activated by conjugation enzymes such as N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form unstable esters.[3]
-
Nitrenium Ion Formation: These esters undergo heterolytic cleavage to produce a highly reactive nitrenium ion.[3]
-
DNA Adduct Formation: The nitrenium ion covalently binds to DNA, primarily at the C8 position of guanine, forming the N-(2'-deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-AalphaC) adduct.[5] This adduct can lead to DNA replication errors and mutations, initiating the process of carcinogenesis.
In addition to its genotoxic activity, AalphaC has been shown to induce luciferase activity in a PAH CALUX® (Polycyclic Aromatic Hydrocarbon Chemical-Activated LUciferase gene eXpression) assay, suggesting it can activate the aryl hydrocarbon receptor (AhR) signaling pathway.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on AalphaC.
Table 1: Carcinogenicity of AalphaC in Mice
| Parameter | Finding | Reference |
| Tumor Types | Haemangioendothelial sarcomas, hepatocellular adenomas, and carcinomas | [2] |
| Route of Administration | Oral (in diet) | [2] |
| Effect on Intestinal Tumors (Min/+ mice) | Increased number and diameter of small intestinal tumors | [1] |
| Neonatal Exposure (Min/+ mice) | Single s.c. injection of 40.3 mg/kg | [1] |
Table 2: AalphaC Metabolism in Primary Human Hepatocytes
| Metabolite | Description | Significance | Reference |
| AalphaC-HN2-O-Gluc | Reactive intermediate | Binds to DNA to form adducts | [5] |
| AalphaC-3-O-Gluc | Glucuronide conjugate | Detoxification pathway | [5] |
| AalphaC-6-O-Gluc | Glucuronide conjugate | Detoxification pathway | [5] |
| AalphaC-3-O-SO3H | Sulfate conjugate | Detoxification pathway | [5] |
| AalphaC-6-O-SO3H | Sulfate conjugate | Detoxification pathway | [5] |
| AalphaC-N2-Gluc | Glucuronide conjugate | Detoxification pathway | [5] |
Table 3: Effect of CYP Inhibitors on AalphaC DNA Adduct Formation
| Cell Type | Inhibitor | Target | Effect on AalphaC Adduct Formation | Reference |
| Human Hepatocytes | Furafylline | CYP1A2 | Strong decrease | [3][5] |
| Human Bladder RT4 Cells | α-naphthoflavone | CYP1 | 50% decrease | [7] |
Experimental Protocols
The following are descriptions of methodologies used in key AalphaC research.
Metabolism of AalphaC in Primary Human Hepatocytes
-
Cell Culture: Primary human hepatocytes are cultured and treated with AalphaC at concentrations ranging from 0.1 to 50 μM.[5]
-
Metabolite Characterization: The metabolites in the cell culture medium are characterized using ultra-performance liquid chromatography/ion trap multistage mass spectrometry (UPLC/MSn).[5]
-
Enzyme Inhibition: To identify the key metabolizing enzymes, hepatocytes are pre-incubated with selective enzyme inhibitors, such as furafylline for CYP1A2, before treatment with AalphaC.[3][5]
-
DNA Adduct Analysis: DNA is isolated from the treated hepatocytes, and the levels of the dG-C8-AalphaC adduct are quantified using techniques like liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).
Intestinal Tumorigenesis in Min/+ Mice
-
Animal Model: C57BL/6J-Min/+ (multiple intestinal neoplasia) mice, which have a germline mutation in the Apc tumor suppressor gene, are used.[1]
-
Dosing: Neonatal mice (days 3-6 after birth) are given a single subcutaneous injection of AalphaC (e.g., 40.3 mg/kg) or a vehicle control.[1]
-
Tumor Assessment: At a predetermined time point (e.g., 11 weeks), the mice are euthanized, and their small intestines and colons are examined for the number and size of tumors and aberrant crypt foci (ACF).[1]
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic activation pathway of AalphaC leading to DNA adduct formation.
Caption: General experimental workflows for in vitro and in vivo studies of AalphaC.
Conclusion
Early-stage research has established AalphaC as a genotoxic agent that requires metabolic activation to form DNA adducts, a critical step in its carcinogenic activity. The primary enzyme responsible for this activation in humans is CYP1A2. While the direct signaling pathways perturbed by AalphaC are not fully elucidated, its ability to damage DNA suggests an impact on DNA damage response pathways, and initial findings point towards a potential interaction with the AhR pathway. Further research is needed to fully understand the molecular targets and signaling cascades affected by AalphaC to develop effective strategies for mitigating its carcinogenic risk.
References
- 1. The food mutagen 2-amino-9H-pyrido[2,3-b]indole (AalphaC) but not its methylated form (MeAalphaC) increases intestinal tumorigenesis in neonatally exposed multiple intestinal neoplasia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A-alpha-C (2-Amino-9H-Pyrido[2,3-b]Indole) (IARC Summary & Evaluation, Volume 40, 1986) [inchem.org]
- 3. Metabolism of the tobacco carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 5. Metabolism of the Tobacco Carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in Primary Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening of molecular cell targets for carcinogenic heterocyclic aromatic amines by using CALUX® reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactivation of the tobacco carcinogens 4-aminobiphenyl (4-ABP) and 2-amino-9H-pyrido[2,3-b]indole (AαC) in human bladder RT4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Speculated Mechanism of Action of AalphaC
For Researchers, Scientists, and Drug Development Professionals
Abstract
AalphaC (2-amino-9H-pyrido[2,3-b]indole) is a heterocyclic aromatic amine and a known carcinogen found in tobacco smoke and cooked meats. Its isotopically labeled form, AalphaC-15N3, is utilized for tracer and quantitative analysis. The primary mechanism of AalphaC's carcinogenicity is through its metabolic activation to a reactive intermediate that forms DNA adducts, leading to mutations. Intriguingly, recent research has also suggested a potential and paradoxical role for AalphaC in the modulation of atherosclerotic plaque development. This technical guide provides a comprehensive overview of the current understanding and speculation surrounding the mechanism of action of AalphaC, presenting key data, experimental methodologies, and proposed signaling pathways.
Metabolic Activation and Genotoxicity
The carcinogenicity of AalphaC is primarily attributed to its metabolic activation into a reactive electrophile that can bind to DNA, forming adducts. This process is a multi-step enzymatic cascade predominantly occurring in the liver.
The initial and rate-limiting step is the N-oxidation of the exocyclic amino group of AalphaC, catalyzed by cytochrome P450 enzymes, particularly CYP1A2, to form 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC)[1]. This intermediate is then further activated through two main pathways:
-
O-acetylation: Catalyzed by N-acetyltransferases (NATs), HONH-AαC is converted to an unstable N-acetoxy ester.
-
O-sulfonation: Sulfotransferases (SULTs) catalyze the formation of an unstable N-sulfonyloxy ester.
Both of these unstable esters undergo heterolytic cleavage to form a highly reactive arylnitrenium ion. This electrophilic species can then covalently bind to nucleophilic sites on DNA bases, primarily the C8 position of guanine, to form the major DNA adduct, N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-AαC)[1][2][3]. This adduct is a mutagenic lesion that can lead to errors in DNA replication and transcription, ultimately contributing to tumorigenesis[1].
Additionally, UDP-glucuronosyltransferases (UGTs) can also metabolize HONH-AαC to form a reactive O-glucuronide conjugate (AαC-HN2-O-Gluc), which also contributes to the genotoxicity of AalphaC[1].
Signaling Pathway: Metabolic Activation of AalphaC
Carcinogenicity Studies
Animal models have been instrumental in elucidating the carcinogenic potential of AalphaC. Studies in mice have demonstrated its ability to induce tumors, particularly in the intestine.
Quantitative Data from Carcinogenicity Studies
| Study Parameter | Control Group | AalphaC-Treated Group | Reference |
| Intestinal Tumorigenesis in Min/+ Mice | [4] | ||
| Mean number of small intestinal tumors | ~25 | ~35 | |
| Mean diameter of small intestinal tumors (mm) | ~1.5 | ~2.0 | |
| DNA Adduct Levels in Rat Tissues (adducts/10^9 nucleotides) | [2] | ||
| Liver | Not Reported | 50.40 | |
| Colon | Not Reported | ~12.6 | |
| Heart | Not Reported | ~12.6 | |
| Kidney | Not Reported | ~4.2 | |
| DNA Adduct Levels in Mouse Tissues (adducts/10^8 normal nucleotides) | [3] | ||
| Liver | Not Reported | 137 |
Experimental Protocol: Intestinal Tumorigenesis in Min/+ Mice
This protocol is a summary of the methodology described in the study by Steffensen et al. (2002)[4].
-
Animal Model: C57BL/6J-Min/+ (multiple intestinal neoplasia) mice, which are heterozygous for a mutation in the Apc tumor suppressor gene.
-
Treatment: Neonatal mice (days 3-6 after birth) were given a single subcutaneous injection of AalphaC (40.3 mg/kg) or vehicle (1:1 dimethylsulfoxide:0.9% NaCl).
-
Study Duration: Mice were terminated at 11 weeks of age.
-
Endpoint Analysis: The number and diameter of tumors in the small intestine and colon were counted and measured under a dissecting microscope.
Experimental Workflow: Carcinogenicity Bioassay
Cardiovascular Effects: A Paradoxical Finding
In contrast to its well-documented carcinogenicity, a study on apolipoprotein E-deficient (apoE-/-) mice, a model for atherosclerosis, revealed a surprising potential cardiovascular protective effect of AalphaC[5].
Quantitative Data from Atherosclerosis Study
| Study Parameter | Control Group (apoE-/-) | AalphaC-Treated Group (apoE-/-) | Reference |
| Atherosclerotic Plaque Characteristics | [5] | ||
| Plaque Size | Larger | Smaller | |
| Lipid Content | Higher | Lower | |
| Inflammatory Cell Content | Lower | Higher | |
| Collagen Content | Lower | Higher | |
| Tunica Media Thickness | Thicker | Reduced | |
| Plasma Lipid Levels | [5] | ||
| Total Cholesterol | Higher | Significantly Reduced |
Speculated Mechanism of Cardiovascular Action
The mechanism behind these cardiovascular effects is not yet understood and appears to contradict the pro-inflammatory nature of carcinogenesis. It is speculated that AalphaC may induce a specific type of inflammatory response within the atherosclerotic plaque that leads to a more stable plaque phenotype. The increased collagen content suggests plaque stabilization, which could reduce the risk of rupture, a major cause of heart attacks and strokes. The reduction in total cholesterol suggests that AalphaC may also influence lipid metabolism.
Further research is needed to investigate the signaling pathways involved in these cardiovascular effects. Potential pathways to investigate include:
-
NF-κB Signaling: While often pro-inflammatory in cancer, its role in atherosclerosis is complex and context-dependent. AalphaC could potentially modulate this pathway in vascular cells differently than in epithelial cells.
-
MAP Kinase Pathways (ERK, JNK, p38): These pathways are involved in both cell proliferation and inflammation and could be differentially regulated by AalphaC in different cell types.
-
Lipid Metabolism Regulation: The reduction in cholesterol suggests that AalphaC may interact with key regulators of lipid synthesis and transport, such as SREBPs or LXR.
Experimental Protocol: Atherosclerosis Study in apoE-/- Mice
A detailed protocol for the study by Venza et al. (2009) is not fully available in the abstract, but the general methodology can be inferred[5].
-
Animal Model: Apolipoprotein E-deficient (apoE-/-) mice, which spontaneously develop atherosclerosis.
-
Treatment: Mice were treated with AalphaC (specific dose and duration not detailed in the abstract).
-
Endpoint Analysis: Atherosclerotic lesions in the aorta were analyzed for size, lipid content (e.g., Oil Red O staining), inflammatory cell infiltration (e.g., macrophage staining), and collagen content (e.g., Masson's trichrome staining). Plasma total cholesterol levels were also measured.
Future Directions and Conclusion
The dual nature of AalphaC as a carcinogen and a potential modulator of atherosclerosis presents a complex and intriguing area for further research. While the genotoxic mechanism of AalphaC is relatively well-established, the signaling pathways governing its unexpected cardiovascular effects remain to be elucidated.
Future research should focus on:
-
Dose-response studies: Investigating whether the carcinogenic and potential cardioprotective effects occur at different dose ranges.
-
Signaling pathway analysis: Detailed investigation of the effects of AalphaC on NF-κB, MAP kinase, and lipid metabolism pathways in both epithelial and vascular cells.
-
Identification of cellular targets: Determining the specific proteins and receptors that AalphaC interacts with to mediate its diverse effects.
References
- 1. Metabolism of the tobacco carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of DNA adducts of two heterocyclic amines, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC) and 2-amino-9H-pyrido[2,3-b]indole (AalphaC) and identification of DNA adducts in organs from rats dosed with MeAalphaC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA adduct formation of 14 heterocyclic aromatic amines in mouse tissue after oral administration and characterization of the DNA adduct formed by 2-amino-9H-pyrido[2,3-b]indole (AalphaC), analysed by 32P_HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The food mutagen 2-amino-9H-pyrido[2,3-b]indole (AalphaC) but not its methylated form (MeAalphaC) increases intestinal tumorigenesis in neonatally exposed multiple intestinal neoplasia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 2-amino-9H-pyrido[2,3-b]indole (AalphaC), a carcinogenic heterocyclic amine present in food, on atherosclerotic plaque development in apoE deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AalphaC (2-amino-9H-pyrido[2,3-b]indole) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AalphaC (2-amino-9H-pyrido[2,3-b]indole) is a heterocyclic amine that has been identified in cooked meats and tobacco smoke. It is recognized as a potent mutagen and is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC). Its primary mechanism of action involves metabolic activation to a reactive intermediate that forms adducts with DNA, leading to mutations and chromosomal damage. These properties make AalphaC a valuable tool for studying mechanisms of carcinogenesis, DNA damage and repair pathways, and for evaluating the efficacy of potential chemopreventive agents.
It is important to note that "AalphaC-15N3" refers to the isotopically labeled form of AalphaC, which is used in tracer studies and is not typically employed for standard cell culture experiments assessing biological effects. This document will focus on the use of unlabeled AalphaC.
Mechanism of Action: Metabolic Activation and Genotoxicity
AalphaC is not directly genotoxic. It requires metabolic activation, primarily by cytochrome P450 enzymes, particularly CYP1A2, which is predominantly expressed in the liver. This activation process converts AalphaC into a highly reactive electrophile, N-hydroxy-AalphaC, which can then bind covalently to DNA, forming DNA adducts. These adducts can lead to errors in DNA replication and transcription, resulting in mutations, chromosomal aberrations, and sister chromatid exchanges. This genotoxic activity is the basis for its carcinogenic potential.
The DNA damage induced by AalphaC is expected to activate cellular stress response pathways, most notably the p53 signaling pathway. Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of apoptosis (programmed cell death).
Data Presentation
| Cell Line | Assay | Effective Concentration | Treatment Duration | Reference |
| Human Hepatoma (HepG2) | Oxidative DNA Damage | 10 - 20 µg/mL | Not specified | [1] |
| Human Lymphoblastoid (MCL-5) | Micronucleus Induction | 10 ng/mL | Not specified | [2] |
| Human Lymphoblastoid (MCL-5) | DNA Strand Breaks (Comet Assay) | 90.9 µg/mL (~496 µM) | Not specified | [2] |
| Mouse Fibroblast (C3H/M2) | Morphological Transformation | 100 µM | Not specified | [2] |
Note: Researchers should perform a dose-response curve for their specific cell line and endpoint to determine the optimal AalphaC concentration.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of AalphaC and to establish a suitable concentration range for subsequent experiments.
Materials:
-
AalphaC (dissolved in DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of AalphaC in complete culture medium. It is recommended to start with a high concentration (e.g., 500 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (DMSO).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of AalphaC.
-
Incubate the plate for 24, 48, or 72 hours.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by AalphaC.
Materials:
-
AalphaC (dissolved in DMSO)
-
Mammalian cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with AalphaC at predetermined concentrations (based on the MTT assay) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis of DNA Damage and Apoptosis Markers
This protocol is to detect the activation of the DNA damage response pathway (p53, γH2AX) and key apoptotic proteins (cleaved caspases).
Materials:
-
AalphaC (dissolved in DMSO)
-
Mammalian cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-γH2AX, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with AalphaC as described above.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the protein levels.
Visualizations
References
Application of AalphaC-15N3 in Mass Spectrometry for Quantitative Analysis
Application Note and Protocol
Introduction
AalphaC (2-amino-9H-pyrido[2,3-b]indole) is a mutagenic and carcinogenic heterocyclic aromatic amine formed during the cooking of meat and fish, and is also found in tobacco smoke.[1] Accurate quantification of AalphaC in biological matrices is crucial for toxicological studies and human exposure assessment. Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative analysis of small molecules in complex samples due to its high accuracy and precision.[2][3][4] AalphaC-15N3, a stable isotope-labeled analog of AalphaC with three 15N atoms, serves as an ideal internal standard for this purpose.[5] This document provides a detailed protocol for the quantification of AalphaC in biological samples using this compound and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The principle of stable isotope dilution mass spectrometry relies on the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the sample preparation process.[2][3][4] The isotopically labeled internal standard is chemically identical to the analyte and therefore behaves identically during extraction, chromatography, and ionization.[6] Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference, the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard can be used to accurately calculate the concentration of the analyte, correcting for any sample loss during preparation and for matrix effects in the mass spectrometer.
Application
This method is applicable to the quantitative analysis of AalphaC in various biological matrices, including but not limited to:
-
Urine
-
Plasma/Serum
-
Tissue homogenates
Experimental Workflow
Caption: Workflow for the quantitative analysis of AalphaC using this compound and LC-MS/MS.
Detailed Experimental Protocol
Materials and Reagents
-
AalphaC standard (Sigma-Aldrich or equivalent)
-
This compound internal standard[5]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (e.g., human urine)
Equipment
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure
1. Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of AalphaC and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of AalphaC by serial dilution of the stock solution with methanol:water (50:50, v/v).
-
Internal Standard Working Solution (10 ng/mL): Prepare a working solution of this compound by diluting the stock solution with methanol:water (50:50, v/v).
-
Calibration Standards: Prepare calibration standards by spiking the appropriate biological matrix (e.g., charcoal-stripped urine) with the AalphaC working standard solutions and a constant amount of the this compound internal standard working solution.
2. Sample Preparation
-
Thaw frozen biological samples (e.g., urine) to room temperature and vortex to ensure homogeneity.
-
To a 1 mL aliquot of the sample, add 10 µL of the 10 ng/mL this compound internal standard working solution.
-
(Optional) For the analysis of total AalphaC (free and conjugated), perform enzymatic or chemical hydrolysis.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute AalphaC and this compound with methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis
-
UHPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate AalphaC from matrix interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
AalphaC: m/z 184.1 → 169.1
-
This compound: m/z 187.1 → 172.1
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
4. Data Analysis
-
Integrate the peak areas for the MRM transitions of both AalphaC and this compound.
-
Calculate the peak area ratio of AalphaC to this compound for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of AalphaC for the calibration standards.
-
Determine the concentration of AalphaC in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 85-110% |
Table 2: Example Calibration Curve Data
| AalphaC Concentration (pg/mL) | Peak Area Ratio (AalphaC/AalphaC-15N3) |
| 0.5 | 0.012 |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.275 |
| 100 | 2.548 |
Metabolic Activation Pathway of AalphaC
AalphaC requires metabolic activation to exert its carcinogenic effects.[7][8] The primary pathway involves N-oxidation of the exocyclic amino group, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP1A2.[7][9] This leads to the formation of a reactive N-hydroxy-AalphaC intermediate. This intermediate can be further activated through O-acetylation or O-sulfonation to form unstable esters that spontaneously break down to a highly reactive nitrenium ion. The nitrenium ion can then form covalent adducts with DNA, leading to mutations and potentially initiating cancer.[7]
Caption: Metabolic activation pathway of AalphaC leading to DNA adduct formation.
References
- 1. 2-Amino-9H-pyrido[2,3-b]indole-15N3 | LGC Standards [lgcstandards.com]
- 2. High throughput and sensitive analysis of urinary heterocyclic aromatic amines using isotope-dilution liquid chromatography-tandem mass spectrometry and robotic sample preparation system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput and sensitive analysis of urinary heterocyclic aromatic amines using isotope-dilution liquid chromatography-tandem mass spectrometry and robotic sample preparation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of six heterocyclic aromatic amines in mainstream cigarette smoke condensate using isotope dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-9H-pyrido[2,3-b]indole-15N3 | C11H9N3 | CID 46780357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cstti.com [cstti.com]
- 7. Metabolism of the tobacco carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic activation of mutagenic heterocyclic aromatic amines from protein pyrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
AalphaC-15N3: A Closer Look at a Labeled Carcinogen, Not a Fluorescent Probe
Contrary to the inquiry for application notes and protocols for AalphaC-15N3 as a fluorescent probe, extensive research of scientific literature and chemical databases reveals no evidence of its use in this capacity. Instead, this compound is the isotopically labeled version of 2-amino-9H-pyrido[2,3-b]indole (AalphaC), a compound primarily recognized as a mutagen and carcinogen.
AalphaC is a heterocyclic amine that forms during the cooking of meat and fish at high temperatures and is also present in cigarette smoke.[1][2][3] It is known to cause DNA damage and has been linked to an increased risk of certain cancers.[3][4] The "-15N3" designation indicates that the three nitrogen atoms in the AalphaC molecule have been replaced with the stable isotope Nitrogen-15. This isotopic labeling is a common technique used in research to trace the metabolism and fate of molecules in biological systems, but it does not confer fluorescent properties.
While the core structure of AalphaC, 9H-pyrido[2,3-b]indole, has been investigated for the development of novel fluorescent probes, these are chemically modified derivatives and not AalphaC or this compound itself.[5] A 2025 study, for instance, described the synthesis of new fluorophores based on this structure with potential applications in cellular imaging.[5] However, this research does not extend to the unmodified, carcinogenic AalphaC molecule.
Properties of AalphaC and this compound
For clarity, the known properties of AalphaC and its isotopically labeled form are summarized below. It is crucial to note that these data do not include fluorescence characteristics as none have been reported in the scientific literature.
| Property | AalphaC (2-amino-9H-pyrido[2,3-b]indole) | This compound |
| Chemical Formula | C₁₁H₉N₃[6] | C₁₁H₉¹⁵N₃[7] |
| Molar Mass | 183.21 g/mol | 186.19 g/mol [8] |
| Primary Identification | Mutagen, Carcinogen[1][2][3][4] | Isotopically labeled mutagen and carcinogen[1][7] |
| Common Applications | Carcinogenesis research | Metabolic and toxicological studies of AalphaC[7] |
| Fluorescent Properties | Not reported | Not reported |
Logical Relationship: From Core Structure to Unrelated Application
The following diagram illustrates the distinction between the carcinogenic AalphaC and the fluorescent probes derived from its core chemical structure.
Caption: Distinction between AalphaC and its fluorescent derivatives.
References
- 1. echemi.com [echemi.com]
- 2. 2-Amino-9H-pyrido[2-3-b]indole ≥98% (HPLC) | 26148-68-5 [sigmaaldrich.com]
- 3. 2-Amino-9H-pyrido[2,3-b]indole 26148-68-5 | TCI AMERICA [tcichemicals.com]
- 4. The food mutagen 2-amino-9H-pyrido[2,3-b]indole (AalphaC) but not its methylated form (MeAalphaC) increases intestinal tumorigenesis in neonatally exposed multiple intestinal neoplasia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-amino-9H-pyrido(2,3-b)indole - Wikidata [wikidata.org]
- 7. scbt.com [scbt.com]
- 8. 2-Amino-9H-pyrido[2,3-b]indole-15N3 | C11H9N3 | CID 46780357 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azide-Molecule Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The term "AalphaC-15N3" does not correspond to a standard chemical nomenclature. It is likely that "AalphaC" refers to a scaffold molecule of interest, and "15N3" indicates the presence of an azide functional group (-N3), which is a key component for "click chemistry." These application notes provide a comprehensive guide to the conjugation of an azide-functionalized molecule (herein referred to as "Molecule-N3") to an alkyne-containing counterpart using the robust and highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2] This bioorthogonal reaction is a cornerstone of bioconjugation due to its high yield, specificity, and compatibility with a wide range of biomolecules and reaction conditions.[3][4][5] These protocols are designed for researchers in drug discovery and chemical biology seeking to create well-defined bioconjugates.[6][7][]
Section 1: Principle of CuAAC "Click Chemistry"
The CuAAC reaction is a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[1][9] This reaction forms a stable triazole linkage, covalently connecting the two molecules. The copper(I) catalyst is crucial as it dramatically accelerates the reaction rate and ensures the exclusive formation of the 1,4-disubstituted triazole regioisomer.[1][9] For bioconjugation, the copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[9][10] A stabilizing ligand is often included to protect the biomolecule from oxidative damage and enhance reaction efficiency.[2][5][10]
Reaction Mechanism Diagram
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Section 2: Experimental Protocols
This section provides detailed protocols for the conjugation of an azide-functionalized molecule to an alkyne-functionalized protein.
Materials and Reagents
-
Azide-Functionalized Molecule (Molecule-N3): Stock solution in an appropriate solvent (e.g., DMSO).
-
Alkyne-Functionalized Protein: In an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Copper(II) Sulfate (CuSO₄): 50 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Tris(3-hydroxypropyltriazolylmethyl)amine. 250 mM stock solution in deionized water. THPTA is recommended for its water solubility and ability to protect cells from copper toxicity in biological applications.[2][11][12]
-
Reducing Agent (Sodium Ascorbate): 100 mM stock solution in deionized water. Must be prepared fresh.
-
Reaction Buffer: Amine-free buffer such as PBS or HEPES, pH 7.0-7.5. Avoid Tris buffers as they can interfere with the reaction.[10]
-
Purification System: Size-exclusion chromatography (SEC) or dialysis system.
General Protocol for Protein Conjugation
This protocol is a starting point and may require optimization for specific molecules.
-
Prepare the Protein Solution:
-
In a microcentrifuge tube, dilute the alkyne-functionalized protein to a final concentration of 1-10 mg/mL in the reaction buffer.
-
-
Prepare the Catalyst Premix:
-
In a separate tube, prepare the catalyst premix by combining the Copper(II) Sulfate and the ligand. A common ratio is 1:5 of Cu(II):Ligand.[10] For example, mix 1 µL of 50 mM CuSO₄ with 1 µL of 250 mM THPTA.
-
Vortex briefly to mix. This premixing step is crucial to prevent precipitation and enhance catalyst stability.[13]
-
-
Set up the Conjugation Reaction:
-
To the protein solution, add the desired molar excess of the Molecule-N3 stock solution (typically 5-20 fold excess relative to the protein).
-
Add the catalyst premix to the reaction tube. The final copper concentration is typically 50-250 µM.[12]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 2.5-5 mM.[10][12]
-
The final reaction volume should be adjusted with the reaction buffer. Keep the final concentration of organic solvents (like DMSO) below 10% to avoid protein denaturation.[14]
-
-
Incubation:
-
Gently mix the reaction by inverting the tube.
-
Incubate at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light if using fluorescent probes.
-
-
Purification of the Conjugate:
-
Remove unreacted small molecules and the copper catalyst by size-exclusion chromatography (SEC) using an appropriate resin (e.g., Sephadex G-25).
-
Alternatively, perform dialysis against PBS (pH 7.4) with several buffer changes. Adding EDTA (1-5 mM) to the first dialysis buffer can help chelate and remove residual copper.[15]
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for bioconjugation.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics. |
| Azide:Alkyne Molar Ratio | 5:1 to 20:1 | A molar excess of the smaller molecule (Molecule-N3) drives the reaction to completion. |
| Final Copper (Cu²⁺) Conc. | 50 - 250 µM | Higher concentrations can increase reaction rate but also risk protein damage.[11] |
| Ligand:Copper Ratio | 5:1 | A 5-fold excess of ligand (e.g., THPTA) is recommended to stabilize Cu(I) and protect the biomolecule.[2][10] |
| Final Na Ascorbate Conc. | 2.5 - 5 mM | A fresh solution is critical for efficient reduction of Cu(II) to Cu(I). |
| Reaction Temperature | 4°C to Room Temperature | Room temperature is often sufficient for rapid conjugation (1-4 hours). 4°C can be used for overnight reactions.[14] |
| Reaction Time | 1 - 16 hours | Monitor reaction progress by techniques like SDS-PAGE or Mass Spectrometry if possible. |
| pH | 7.0 - 7.5 | The reaction is tolerant to a pH range of 4-12, but neutral pH is optimal for most proteins.[1] |
Section 3: Experimental Workflow and Analysis
Experimental Workflow Diagram
Caption: A generalized workflow for CuAAC-mediated protein conjugation.
Analysis and Quantification of Conjugation
Quantifying the efficiency of the conjugation is critical. Several methods can be employed:
-
SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized on a gel. If the conjugated molecule is fluorescent, the gel can be imaged to confirm labeling.
-
Mass Spectrometry (MS): Provides a precise measurement of the mass of the final conjugate, confirming the addition of the molecule and allowing for the calculation of the degree of labeling.
-
UV-Vis Spectroscopy: If the conjugated molecule has a unique absorbance spectrum, the degree of labeling can be calculated using the Beer-Lambert law.
-
Western Blot: A novel method using HaloTag has been described for quantifying in-cell bioconjugation, where a chloroalkane ligand is clicked onto the protein and subsequently detected by the HaloTag enzyme.[16][17][18]
Section 4: Alternative Method - Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of copper is a concern (e.g., live-cell imaging), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative.[][20]
-
Principle: SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne is sufficient to drive the reaction with an azide without the need for a catalyst.[][20]
-
Advantages:
-
Biocompatible: No copper catalyst means no cellular toxicity, making it ideal for in vivo applications.[20]
-
Simplified Protocol: Fewer reagents are required (no catalyst, ligand, or reducing agent).
-
-
Disadvantages:
-
Slower Kinetics: Reaction rates are generally slower than CuAAC.[20]
-
Reagent Hydrophobicity: Cyclooctyne reagents can be hydrophobic, which may require the use of organic co-solvents.
-
SPAAC vs. CuAAC Logical Relationship Diagram
Caption: Comparison of CuAAC and SPAAC for azide-alkyne conjugation.
Section 5: Applications in Drug Development
Click chemistry has become an indispensable tool in pharmaceutical sciences.[6][7]
-
Antibody-Drug Conjugates (ADCs): CuAAC and SPAAC are used to create homogeneous ADCs by conjugating cytotoxic drugs to specific sites on an antibody, improving their therapeutic index.
-
PROTACs and Molecular Glues: The modular nature of click chemistry facilitates the rapid assembly of libraries of complex molecules like Proteolysis Targeting Chimeras (PROTACs).
-
Drug Delivery and Imaging: Attaching imaging agents (e.g., fluorophores) or targeting ligands to drug delivery vehicles or therapeutic molecules.[]
-
Lead Discovery and Optimization: The reliability and efficiency of click chemistry accelerate the synthesis of compound libraries for screening and lead optimization.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. csmres.co.uk [csmres.co.uk]
- 7. researchgate.net [researchgate.net]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 20. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
Application Note: High-Throughput Screening for Modulators of AalphaC-15N3-Induced Genotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AalphaC (2-amino-9H-pyrido[2,3-b]indole) is a heterocyclic amine identified as a mutagen and potential carcinogen in cooked meats and tobacco smoke.[1] Its isotopically labeled form, AalphaC-15N3, incorporates stable 15N isotopes, making it an invaluable tool for metabolic and pharmacokinetic studies using mass spectrometry.[1][2][3][4] This application note details a high-throughput screening (HTS) assay designed to identify small molecule inhibitors of AalphaC-induced genotoxicity and cytotoxicity. The protocol leverages the biological activity of AalphaC, with this compound serving as a tracer for mechanistic studies downstream of the primary screen.
Mechanism of Action
AalphaC exerts its genotoxic effects through metabolic activation, primarily by cytochrome P450 enzymes, into reactive intermediates that form covalent adducts with DNA. This leads to DNA damage, triggering cellular stress responses, and can ultimately result in mutagenesis or apoptosis. The signaling cascade initiated by AalphaC-induced DNA damage often involves the activation of DNA damage response (DDR) pathways, including the ATM/ATR kinases and downstream effectors such as p53.
High-Throughput Screening Assay for Inhibitors of AalphaC-Induced Cytotoxicity
This section outlines a robust and automated HTS assay to screen for compounds that protect cells from AalphaC-induced cell death.
Experimental Workflow
The HTS workflow is designed for efficiency and reproducibility, utilizing automated liquid handlers and plate readers.
Detailed Protocol
1. Cell Culture and Seeding:
-
Culture HepG2 cells (human liver carcinoma cell line, known for metabolic competence) in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells and seed at a density of 5,000 cells/well in 40 µL of media into 384-well clear-bottom white plates.
-
Incubate plates for 24 hours at 37°C, 5% CO2.
2. Compound Addition:
-
Prepare a compound library at a concentration of 1 mM in DMSO.
-
Using an automated liquid handler, transfer 0.4 µL of each compound to the cell plates (final concentration 10 µM).
-
For controls, add DMSO (vehicle control, 0.1% final concentration) and a known antioxidant like N-acetylcysteine (positive control, 1 mM final concentration).
-
Incubate for 1 hour at 37°C, 5% CO2.
3. AalphaC Treatment:
-
Prepare a 10 µM working solution of AalphaC in culture medium.
-
Add 10 µL of the AalphaC solution to all wells except for the negative control (vehicle-only) wells (final AalphaC concentration of 5 µM).
-
Incubate for 48 hours at 37°C, 5% CO2.
4. Viability Assessment:
-
Equilibrate the plates and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Data Presentation and Analysis
The primary data output is luminescence, which is proportional to the amount of ATP and, therefore, the number of viable cells. The percentage of inhibition of AalphaC-induced cytotoxicity is calculated for each compound.
Data Analysis Formulas:
-
Percent Inhibition (%) = ((Signal_Compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl)) * 100
-
Z'-factor = 1 - ((3 * (SD_PositiveControl + SD_NegativeControl)) / |Avg_PositiveControl - Avg_NegativeControl|)
| Parameter | Description | Value |
| Cell Line | Human Liver Carcinoma | HepG2 |
| Plate Format | - | 384-well |
| AalphaC Concentration | Final concentration for inducing cytotoxicity | 5 µM |
| Compound Concentration | Final screening concentration | 10 µM |
| Incubation Time | Post-AalphaC treatment | 48 hours |
| Detection Method | Luminescent cell viability assay | CellTiter-Glo® |
| Z'-factor | Assay robustness metric | > 0.6 |
| Compound ID | Luminescence (RLU) | % Inhibition of Cytotoxicity | Hit Classification |
| DMSO (Vehicle) | 8,500 | 0% | Negative Control |
| N-acetylcysteine | 150,000 | 100% | Positive Control |
| Compound A | 12,500 | 5.8% | Non-Hit |
| Compound B | 95,000 | 62.5% | Hit |
| Compound C | 25,000 | 12.1% | Non-Hit |
| Compound D | 110,000 | 74.6% | Hit |
Follow-up Studies with this compound
Identified hits from the primary screen should be subjected to further validation and mechanistic studies. The use of this compound is critical in these follow-up experiments.
1. Dose-Response Analysis:
-
Confirm the activity of hit compounds by performing dose-response curves to determine their IC50 values.
2. Mechanism of Action Studies:
-
Metabolic Profiling: Treat HepG2 cells with this compound in the presence and absence of hit compounds. Analyze cell lysates and media using LC-MS/MS to quantify the formation of 15N-labeled AalphaC metabolites and DNA adducts. A reduction in these labeled species in the presence of a hit compound would suggest inhibition of metabolic activation or enhancement of detoxification pathways.
-
Target Engagement: If a specific target is hypothesized for a hit compound (e.g., a particular CYP450 enzyme), in vitro enzymatic assays can be performed using recombinant enzymes and this compound as a substrate.
Conclusion
This application note provides a comprehensive framework for a high-throughput screening assay to identify novel inhibitors of AalphaC-induced cytotoxicity. The integration of AalphaC for the primary screen and its isotopically labeled counterpart, this compound, for subsequent mechanistic studies offers a powerful strategy for discovering and characterizing compounds with potential protective effects against this common environmental mutagen.
References
Recommended concentration of AalphaC-15N3 for western blot
Application Notes and Protocols: AalphaC-15N3
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound, or 2-Amino-α-carboline-15N3, is the 15N isotopically labeled form of AalphaC (2-Amino-α-carboline). AalphaC is recognized as a potential carcinogen and serves as a significant biomarker for exposure to tobacco smoke.[1] The molecular weight of this compound is approximately 186.19 g/mol .[1][2] Due to its labeled nature, this compound is primarily utilized as an internal standard for quantitative analyses in techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
This compound and Western Blotting: A Clarification
It is critical to understand that This compound is not used in Western Blotting . Western Blotting is an immunological technique designed to detect specific proteins in a sample, not small molecules like this compound. The methodology relies on the highly specific interaction between an antibody and its protein target. As this compound is a small organic compound, it is not detectable by the antibodies used in Western Blot procedures.
Therefore, there is no recommended concentration for this compound in a Western Blot protocol. The application of this compound is in analytical chemistry for quantification, not in protein immunology.
Application of this compound as an Internal Standard in Mass Spectrometry
The primary application of this compound is as an internal standard in mass spectrometry-based quantification. In this method, a known quantity of the labeled this compound is added to a sample. This allows for precise measurement of the unlabeled, naturally occurring AalphaC in the sample by comparing the mass spectrometry signals of the two forms.
Logical Workflow for using this compound as an Internal Standard
Caption: Workflow for Quantitative Analysis using an Internal Standard.
General Western Blot Protocol for Protein Detection
While this compound is not used in Western Blotting, a general protocol for the detection of a target protein is provided below for informational purposes.
Experimental Protocol
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
-
Analysis:
-
Analyze the resulting bands to determine the presence and relative abundance of the target protein.
-
General Guidelines for Antibody Concentrations in Western Blot
| Antibody Type | Starting Dilution/Concentration |
| Polyclonal Antiserum | 1:500 - 1:5,000 |
| Affinity Purified Polyclonal Antibody | 0.2 - 2.0 µg/mL |
| Monoclonal Antibody (Ascites) | 1:1,000 - 1:10,000 |
| Monoclonal Antibody (Supernatant) | 1:100 - 1:1,000 |
| HRP-conjugated Secondary Antibody | 1:2,000 - 1:20,000 |
Note: Optimal concentrations should be determined experimentally for each specific antibody and antigen pair.
General Western Blot Workflow Diagram
Caption: General Workflow of a Western Blot Experiment.
Signaling Pathways
AalphaC is classified as a mutagen and a potential carcinogen that can induce DNA adducts.[3] It is not a component of physiological signaling pathways in the way that signaling proteins or hormones are. Therefore, a signaling pathway diagram involving AalphaC is not applicable. Its biological effects are primarily related to its carcinogenic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Amino-9H-pyrido[2,3-b]indole-15N3 | C11H9N3 | CID 46780357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The food mutagen 2-amino-9H-pyrido[2,3-b]indole (AalphaC) but not its methylated form (MeAalphaC) increases intestinal tumorigenesis in neonatally exposed multiple intestinal neoplasia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AalphaC-15N3 Synthesis
Disclaimer: The synthesis of a compound specifically designated as "AalphaC-15N3" is not described in the available scientific literature. This guide focuses on the synthesis of AalphaC (2-amino-9H-pyrido[2,3-b]indole) and incorporates strategies for isotopic labeling with Nitrogen-15 (¹⁵N), which the "15N3" designation likely implies (three ¹⁵N atoms). The principles and troubleshooting advice provided are based on established synthetic routes for AalphaC and general organic chemistry best practices.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for AalphaC?
A1: The most frequently cited synthesis of AalphaC is a multi-step process. One established method involves the reaction of 6-bromo-2-picolinic acid with o-phenylenediamine, followed by a series of cyclization and rearrangement reactions. Another documented approach starts from 1H-Indol-2-amine Hydrochloride. However, it is important to note that many reported synthetic routes for α-carbolines, including AalphaC, suffer from low overall yields.
Q2: My AalphaC synthesis has a very low yield. What are the likely causes?
A2: Low yields in AalphaC synthesis are a common issue and can stem from several factors:
-
Incomplete Reactions: One or more steps in the multi-step synthesis may not be proceeding to completion.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification. Common side reactions in the synthesis of pyridylindoles can include polymerization and hydrolysis of nitrile intermediates, if present in the chosen synthetic route.
-
Product Loss During Workup and Purification: AalphaC may be lost during extraction, precipitation, or chromatography steps.
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are all critical parameters that can significantly impact yield.
-
Purity of Reagents: The use of impure starting materials or reagents can introduce contaminants that interfere with the reaction.
Q3: How can I introduce ¹⁵N labels into the AalphaC molecule?
A3: Introducing ¹⁵N isotopes to create this compound would require using ¹⁵N-labeled starting materials. For example, if synthesizing from o-phenylenediamine, a ¹⁵N-labeled version of this precursor could be used. A more direct, albeit potentially complex, method for isotopic exchange on existing nitrogen heterocyles has been developed. This involves a ring-opening/ring-closure sequence mediated by a ¹⁵N-labeled reagent like ¹⁵N-aspartate.[1][2][3] This method has been shown to be effective for various nitrogen heterocycles under mild conditions.
Troubleshooting Guide: Improving AalphaC Synthesis Yield
This guide provides a systematic approach to identifying and resolving common issues leading to low yields in AalphaC synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low conversion of starting material | Reaction temperature is too low. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS. |
| Reaction time is too short. | Extend the reaction time and monitor for the consumption of starting materials. | |
| Inefficient catalyst or reagent. | Ensure the catalyst is fresh and active. Consider screening alternative catalysts known for similar transformations (e.g., different palladium or copper catalysts for cross-coupling steps). | |
| Formation of multiple byproducts | Reaction temperature is too high. | Lower the reaction temperature. High temperatures can often lead to decomposition and side reactions. |
| Incorrect stoichiometry of reagents. | Carefully re-calculate and measure the molar equivalents of all reactants. An excess of one reagent may promote side reactions. | |
| Presence of oxygen or moisture. | If the reaction is sensitive to air or water, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Significant product loss during workup | Product is partially soluble in the aqueous layer. | Back-extract the aqueous layer with the organic solvent multiple times. Saturating the aqueous layer with brine can also help to drive the product into the organic phase. |
| Emulsion formation during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. | |
| Product adheres to glassware or filtration media. | Thoroughly rinse all glassware and filtration apparatus with the extraction solvent to recover any adsorbed product. | |
| Difficulty in purification | Byproducts have similar polarity to the product. | Optimize the mobile phase for column chromatography. A shallow gradient or isocratic elution may be necessary. Consider alternative purification techniques such as preparative HPLC or crystallization. |
| Product decomposition on silica gel. | If the product is acid-sensitive, neutralize the silica gel with a base (e.g., triethylamine in the eluent) before chromatography. |
Experimental Protocols
Synthesis of 2-amino-9H-pyrido[2,3-b]indole (AalphaC) via the Matsumoto Method (1979)
This protocol is based on the literature and is known to have a low yield for the intermediate step.[4] Optimization of each step is recommended.
Step 1: Synthesis of 2-(2-aminophenylamino)-6-bromopicolinic acid
-
In a reaction vessel, combine 6-bromo-2-picolinic acid, anhydrous potassium carbonate, copper powder, and o-phenylenediamine.
-
Heat the mixture at 170°C for 45 minutes.
-
Cool the reaction mixture and extract with water and ether.
-
Filter any decomposition product. The aqueous solution containing the desired product is used directly in the next step.
Step 2: Synthesis of 6-bromo-2-(1H-benzo[d][4][5][6]triazol-1-yl)picolinic acid
-
To the aqueous solution from Step 1, add nitrous acid.
-
The corresponding benzotriazolylpicolinic acid will precipitate.
-
Recrystallize the product from ethanol. (Reported yield for this step is approximately 19%).
Step 3 & 4: Synthesis of 2-amino-9H-pyrido[2,3-b]indole
-
The subsequent steps involve a Curtius rearrangement followed by cyclization to form the AalphaC product. This typically involves the use of diphenylphosphoryl azide (DPPA) and heating.
-
Purification is typically achieved by column chromatography.
A more recent multi-step synthesis reported on ChemicalBook shows step-wise yields of 34%, 53%, and 12%, resulting in a very low overall yield.
Visualizations
Logical Workflow for Troubleshooting Low Synthesis Yield
Caption: A decision tree for troubleshooting low yield in AalphaC synthesis.
General Synthetic Pathway for AalphaC
Caption: A simplified schematic of a known synthetic route to AalphaC.
References
- 1. Convenient synthesis of 2-aryl-alpha-carbolines via synergistic methods [morressier.com]
- 2. Frontiers | Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities [frontiersin.org]
- 3. 2-AMINO-9H-PYRIDO[2,3-B]INDOLE synthesis - chemicalbook [chemicalbook.com]
- 4. Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting AalphaC-15N3 solubility issues
Disclaimer: The following technical support guide has been developed based on general principles of protein and peptide solubility, as specific information regarding a compound designated "AalphaC-15N3" is not publicly available. For the purpose of this guide, this compound is treated as a hypothetical peptide-based therapeutic. The troubleshooting advice, protocols, and data are illustrative and should be adapted to the specific properties of your molecule.
Troubleshooting Guide & FAQs
This guide provides answers to frequently asked questions and troubleshooting advice for solubility issues encountered with this compound.
FAQ 1: My this compound solution is cloudy and shows visible precipitates. What is happening?
Cloudiness and precipitation are common indicators of poor solubility and are likely due to the aggregation of this compound molecules.[1][2] Protein and peptide aggregation can be influenced by a variety of factors including pH, ionic strength, temperature, and high concentrations.[1][3][4][5]
Troubleshooting Steps:
-
Visually inspect the solution: Confirm the presence of visible particles or a general haziness.
-
Centrifugation: Spin the sample at a high speed (e.g., >10,000 x g) for 10-15 minutes. A visible pellet indicates insoluble material.
-
Review preparation protocol: Double-check that the correct buffer and concentration were used as recommended.
FAQ 2: Why is this compound precipitating out of solution upon storage?
Precipitation during storage, even after initial successful solubilization, suggests that the solution is not stable under the storage conditions. Factors that can contribute to this include:
-
Temperature fluctuations: Freeze-thaw cycles are a common cause of protein denaturation and aggregation.[4]
-
Suboptimal buffer conditions: The pH or ionic strength of the buffer may not be ideal for long-term stability.
-
High protein concentration: The likelihood of aggregation increases with higher concentrations due to increased intermolecular interactions.[4][5]
Troubleshooting Steps:
-
Aliquot the solution: After initial solubilization, divide the this compound solution into single-use aliquots to minimize freeze-thaw cycles.[4]
-
Optimize storage temperature: While -80°C is a common storage temperature, some proteins are more stable at -20°C or even 4°C for short periods.[6]
-
Consider cryoprotectants: Adding agents like glycerol (5-20%) can help stabilize the protein during freezing.[6]
FAQ 3: Can the buffer composition affect the solubility of this compound?
Yes, buffer composition is a critical factor in maintaining protein and peptide solubility.[1][4] Key parameters to consider are:
-
pH: Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[5] Adjusting the pH away from the pI can increase solubility due to electrostatic repulsion.[5]
-
Ionic Strength: The salt concentration of the buffer can influence solubility. Low salt concentrations can sometimes lead to "salting-in," where solubility increases, while very high salt concentrations can lead to "salting-out" and precipitation.[2][7]
-
Buffer Species: The type of buffering agent can also have an effect on solubility.
Troubleshooting Steps:
-
Determine the pI of this compound: If the pI is known, select a buffer with a pH at least 1-2 units above or below the pI.
-
Screen different buffers and pH values: Experiment with a range of common biological buffers (e.g., Phosphate, Tris, HEPES) at various pH levels.
-
Test different salt concentrations: Evaluate the effect of varying concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM) on solubility.
FAQ 4: I am observing low recovery of this compound after dialysis or buffer exchange. What could be the cause?
Low recovery after these procedures is often due to precipitation caused by a change in the buffer environment.[6] This can happen if the new buffer is not optimal for this compound solubility.
Troubleshooting Steps:
-
Analyze the precipitate: If possible, confirm that the precipitate is indeed this compound.
-
Perform a small-scale test: Before processing the entire sample, test the buffer exchange with a small aliquot to check for precipitation.
-
Gradual buffer exchange: Instead of a rapid change, consider a stepwise dialysis to acclimate the protein to the new buffer conditions.
Quantitative Data Summary
The following tables present hypothetical data from solubility screening experiments for this compound.
Table 1: Effect of pH and Buffer Type on this compound Solubility
| Buffer (50 mM) | pH | This compound Concentration (mg/mL) | % Soluble |
| Sodium Phosphate | 6.0 | 1.0 | 45% |
| Sodium Phosphate | 7.4 | 1.0 | 85% |
| Tris-HCl | 7.4 | 1.0 | 92% |
| Tris-HCl | 8.5 | 1.0 | 95% |
| Glycine-NaOH | 9.5 | 1.0 | 70% |
Table 2: Effect of NaCl Concentration on this compound Solubility in 50 mM Tris-HCl, pH 8.5
| NaCl Concentration (mM) | This compound Concentration (mg/mL) | % Soluble |
| 0 | 1.0 | 88% |
| 50 | 1.0 | 94% |
| 150 | 1.0 | 98% |
| 300 | 1.0 | 91% |
| 500 | 1.0 | 75% |
Experimental Protocols
Protocol 1: this compound Solubility Screening Assay
Objective: To determine the optimal buffer conditions for this compound solubility.
Materials:
-
Lyophilized this compound
-
A range of buffers with varying pH values (e.g., Sodium Phosphate, Tris-HCl)
-
Sodium Chloride (NaCl) stock solution
-
Microcentrifuge tubes
-
Spectrophotometer or protein quantification assay kit (e.g., BCA)
Methodology:
-
Prepare a series of buffers: Prepare 50 mM concentrations of different buffers at various pH levels (e.g., pH 6.0, 7.4, 8.5).
-
Reconstitute this compound: Carefully weigh and reconstitute lyophilized this compound in each buffer to a target concentration (e.g., 1 mg/mL).
-
Incubate: Gently mix and incubate the solutions at a controlled temperature (e.g., 4°C or room temperature) for a set period (e.g., 1-2 hours) to allow for complete dissolution or precipitation.
-
Centrifuge: Centrifuge all samples at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet any insoluble material.[4]
-
Quantify soluble protein: Carefully collect the supernatant, which contains the soluble this compound.
-
Determine protein concentration: Measure the protein concentration in the supernatant using a suitable method like UV-Vis spectrophotometry at 280 nm or a colorimetric assay like the BCA assay.[4]
-
Calculate % solubility: Compare the concentration of the soluble fraction to the initial target concentration to determine the percentage of soluble this compound.
Protocol 2: Optimization of this compound Formulation with Additives
Objective: To improve the solubility and stability of this compound using common excipients.
Materials:
-
This compound in the lead candidate buffer from Protocol 1.
-
Stock solutions of additives:
-
Glycerol (e.g., 50% v/v)
-
Arginine (e.g., 1 M)
-
Tween-20 (e.g., 1% v/v)
-
-
Microcentrifuge tubes
-
Spectrophotometer or protein quantification assay kit
Methodology:
-
Prepare this compound solution: Prepare a stock solution of this compound in the pre-determined optimal buffer.
-
Add excipients: In separate microcentrifuge tubes, add the stock solutions of the additives to the this compound solution to achieve a range of final concentrations (e.g., 5%, 10%, 20% glycerol; 50 mM, 100 mM, 200 mM Arginine; 0.01%, 0.05%, 0.1% Tween-20).
-
Incubate and observe: Gently mix and incubate the samples. Visually inspect for any signs of precipitation over time.
-
Perform stress testing (optional): Subject the samples to stress conditions such as a freeze-thaw cycle or elevated temperature (e.g., 40°C for 24 hours) to assess the stabilizing effect of the additives.
-
Quantify soluble protein: After incubation or stress testing, centrifuge the samples and quantify the soluble this compound in the supernatant as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 2. quora.com [quora.com]
- 3. Solubility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing Reaction Conditions
Disclaimer: Initial searches for "AalphaC-15N3 reaction" did not yield specific information. This suggests the term may be proprietary, novel, or a specific nomenclature not yet in public literature. The following guide is a comprehensive template based on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction , a cornerstone of "click chemistry" widely used in bioconjugation and drug development. The "N3" in the original query suggests the involvement of an azide group, making CuAAC a highly relevant and instructive model. Researchers can adapt the principles and troubleshooting logic outlined here to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the CuAAC reaction?
A1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[1][2][3] The copper(I) species coordinates with the alkyne, activating it for cycloaddition with the azide.[2][4]
Q2: My reaction is not working or has very low yield. What are the most common initial troubleshooting steps?
A2: Low yield is a frequent issue. The primary suspects are the degradation of the copper(I) catalyst, poor reagent quality, or suboptimal reaction conditions. Key initial steps include:
-
Ensure Catalyst Activity: The Cu(I) catalyst is sensitive to oxygen.[5][6] Always use freshly prepared solutions, particularly for the sodium ascorbate reducing agent. Degassing your solvents can also minimize catalyst oxidation.[7]
-
Verify Reagent Purity: Confirm the purity and integrity of your azide and alkyne starting materials.
-
Check Order of Addition: The order of reagent addition is critical. A recommended sequence is to first mix the copper(II) salt with a stabilizing ligand, add this to your azide and alkyne substrates, and finally initiate the reaction by adding the sodium ascorbate.[5][7]
Q3: What is the purpose of a ligand like THPTA or TBTA?
A3: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris(benzyltriazolylmethyl)amine) are crucial for stabilizing the active copper(I) catalyst, preventing its oxidation to the inactive Cu(II) state, and increasing its solubility in the reaction medium.[7] For bioconjugation in aqueous buffers, the water-soluble ligand THPTA is generally preferred.[7][8]
Q4: Can the reaction buffer or solvent affect the outcome?
A4: Absolutely. The choice of solvent and buffer is critical.
-
pH: The reaction is robust over a wide pH range (typically 4-12), but the optimal range is generally between pH 7 and 7.5 for bioconjugation.[9][10]
-
Buffer Choice: Buffers like phosphate (PBS) and HEPES are commonly used.[1][9] Avoid Tris buffers, as the tris molecule itself can chelate copper and inhibit the reaction.[1][6] High concentrations of chloride (>0.2 M) can also be inhibitory.[1]
-
Solvents: The reaction works in a variety of solvents, including water, t-BuOH/water mixtures, and DMF.[11][12] Poor solubility of a reactant is a common cause of failure; ensure your alkyne and azide are soluble in the chosen system.[13][14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: Oxidation of Cu(I) to Cu(II) due to dissolved oxygen.[7] 2. Reagent Degradation: Azide or alkyne is impure or has degraded. 3. Suboptimal pH or Buffer: Use of inhibitory buffers like Tris.[1][6] 4. Poor Reagent Solubility: One or more components are not fully dissolved.[13][14] | 1. Catalyst Protection: Use freshly prepared sodium ascorbate solution. Degas solvents by sparging with nitrogen or argon. Use a stabilizing ligand (e.g., THPTA).[7][8] 2. Reagent Check: Verify reagent purity via analytical methods (NMR, MS). 3. Buffer Optimization: Switch to PBS or HEPES buffer within a pH range of 7.0-7.5.[9] 4. Solvent System: Add a co-solvent like DMSO or DMF to improve solubility. |
| Reaction Reproducibility Issues | 1. Inconsistent Reagent Preparation: Variation in stock solution freshness, especially sodium ascorbate. 2. Oxygen Contamination: Variable exposure to air between experiments. 3. Order of Addition: Inconsistent sequence of adding reagents.[7] | 1. Standardize Protocols: Always use freshly made solutions for the reducing agent. 2. Inert Atmosphere: For sensitive substrates, consider working under an inert atmosphere (e.g., in a glovebox).[7] 3. Strict Order: Always add ascorbate last to initiate the reaction after the copper-ligand complex has formed.[5][7] |
| Formation of Precipitate | 1. Copper Acetylide Formation: Some alkynes can form insoluble complexes with copper(I).[12] 2. Protein Aggregation: In bioconjugation, high copper concentrations can cause protein precipitation.[6] 3. Insoluble Copper Species: Premature reduction of Cu(II) before ligand coordination. | 1. Ligand Use: Ensure a sufficient concentration of a stabilizing ligand. Acetonitrile as a co-solvent may also help.[12] 2. Optimize Copper: Reduce the total copper concentration. Ensure a ligand-to-copper ratio of at least 5:1.[1][8] 3. Correct Reagent Order: Premix CuSO₄ and the ligand before adding to the substrates.[5] |
| Side Reactions / Byproduct Formation | 1. Oxidative Homocoupling: Alkyne molecules can couple with each other (Glaser coupling) in the presence of oxygen.[3] 2. Protein Damage: Reactive oxygen species (ROS) generated by ascorbate and copper can damage biomolecules.[1][5] | 1. Degas System: Thoroughly degas all solutions to minimize oxygen. 2. Protective Agents: Add a ROS scavenger like aminoguanidine.[5][8] The ligand also serves as a sacrificial reductant.[1][8] |
Quantitative Data Summary
The following tables provide typical concentration ranges for CuAAC reactions, particularly in the context of bioconjugation. Optimal values may vary based on specific substrates and should be determined empirically.
Table 1: Typical Reagent Concentrations for Bioconjugation
| Reagent | Typical Final Concentration | Molar Ratio (Relative to Limiting Reagent) | Notes |
| Biomolecule (Alkyne or Azide) | 10 µM - 500 µM | 1 | The limiting reagent. |
| Small Molecule (Azide or Alkyne) | 20 µM - 1 mM | 2 - 10 | A slight excess can drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 250 µM | 1 - 5 | Maximal activity is often reached around 250 µM.[1] |
| Stabilizing Ligand (e.g., THPTA) | 250 µM - 1.25 mM | 5 (relative to Copper) | A 5:1 ligand-to-copper ratio is recommended to protect biomolecules.[1][8] |
| Sodium Ascorbate | 1 mM - 5 mM | 20 - 50 | A large excess is used to maintain a reducing environment.[1] |
Experimental Protocols
Detailed Protocol: CuAAC for Antibody-Drug Conjugation
This protocol describes the conjugation of an azide-modified cytotoxic drug to an alkyne-functionalized antibody.
1. Preparation of Stock Solutions:
-
Antibody-Alkyne: Prepare a solution of the alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Drug-Azide: Dissolve the azide-modified drug in an organic solvent like DMSO to a concentration of 10 mM.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution of CuSO₄ in nuclease-free water.[15]
-
THPTA Ligand: Prepare a 200 mM stock solution of THPTA in nuclease-free water.[15]
-
Sodium Ascorbate: Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution must be prepared fresh immediately before use. [15]
2. Catalyst Premix Preparation:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio (e.g., 5 µL of 100 mM CuSO₄ and 5 µL of 200 mM THPTA).[15]
-
Allow the mixture to stand for 2-3 minutes to ensure the formation of the Cu(I)-THPTA complex.
3. Conjugation Reaction:
-
In a new reaction tube, combine the antibody-alkyne solution with the drug-azide stock. The molar ratio of drug to antibody is typically between 4:1 and 10:1.[15]
-
Add the prepared catalyst premix to the antibody-drug mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[15]
-
Mix gently by pipetting or brief vortexing. Incubate the reaction at room temperature for 1-2 hours, protecting it from light.
4. Purification:
-
Following incubation, purify the resulting Antibody-Drug Conjugate (ADC) to remove unreacted drug, copper, and other reagents.
-
Size-Exclusion Chromatography (SEC) is a common method for purification.
-
Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm purity.
Visualizations
Diagram 1: CuAAC Catalytic Cycle
Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Diagram 2: Experimental Workflow for Bioconjugation
Caption: General experimental workflow for a CuAAC-mediated bioconjugation.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 14. organic chemistry - Stubborn CuAAC reaction as derivatization for ESI-MS - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
Preventing AalphaC-15N3 degradation during storage
This technical support center provides guidance on preventing the degradation of AalphaC-15N3 during storage. The following troubleshooting guides and frequently asked questions (FAQs) are designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a synthetic derivative of 2-amino-9H-pyrido[2,3-b]indole (AalphaC), incorporating an azide (-N3) functional group. Its primary stability concerns stem from two sources: the inherent reactivity of the heterocyclic amine structure and the potential for the energetic azide group to undergo decomposition. Organic azides can be sensitive to heat, light, shock, and acid, potentially leading to vigorous decomposition.[1] The AalphaC moiety itself may be susceptible to oxidation and other degradation pathways common to heterocyclic aromatic amines.
Q2: What are the ideal long-term storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored at -20°C or, for extended periods, at -80°C.[2] It should be kept in a tightly sealed, amber-colored vial to protect it from light and moisture. The storage area should be designated for potent and potentially energetic compounds.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2] It is recommended to prepare a high-concentration stock solution and then dilute it for experiments. Stock solutions should be prepared fresh if possible. If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C or -80°C for up to one month.[2] Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Q4: What are the initial signs of this compound degradation?
A4: Visual signs of degradation in solid this compound can include a change in color or the appearance of clumping. For solutions, precipitation or a color change may indicate degradation. Inconsistent experimental results are also a key indicator of potential compound degradation.[2]
Q5: Are there any materials I should avoid when working with this compound?
A5: Yes. Avoid contact with strong oxidizing agents, strong acids, and metals, as these can catalyze the decomposition of the azide group.[1][3] Use glass or compatible plasticware and avoid metal spatulas if possible. Waste solutions containing azides should not be disposed of down drains that may contain lead or copper plumbing, as this can form explosive metal azides.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage or handling. | Ensure solid this compound is stored at -20°C or -80°C and protected from light.[2] Prepare fresh stock solutions for each experiment or use aliquots that have been stored correctly. Allow solutions to warm to room temperature before use. |
| Precipitation observed in a stock solution. | Low solubility in the chosen solvent or degradation of the compound. | Prepare a stock solution in a solvent in which this compound has higher solubility, such as DMSO or DMF.[2] If precipitation occurs after storage, it may be a sign of degradation, and a fresh solution should be prepared. |
| A color change is observed in the solid compound or solution. | This is a likely indicator of chemical degradation. | Do not use the compound. Dispose of it according to your institution's hazardous waste guidelines. |
| Gas evolution is observed from a reaction mixture. | This could be a sign of azide decomposition, which can be dangerous.[1] | If it is safe to do so, immediately remove any heat source and shield the reaction from light. Work in a well-ventilated fume hood and behind a blast shield. Alert others in the laboratory. |
Recommended Storage Conditions for this compound
| Condition | Solid Form | Stock Solution |
| Long-Term Storage | -20°C to -80°C[2] | -80°C (up to 1 year in DMSO)[2] |
| Short-Term Storage | 0°C | -20°C (up to 1 month)[2] |
| Container | Tightly sealed, amber vial | Tightly sealed, amber vial |
| Atmosphere | Inert gas (e.g., Argon) is recommended | Inert gas (e.g., Argon) is recommended |
| Protection | Protect from light and moisture[3] | Protect from light and moisture |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.[4]
1. Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the this compound solution with an equal volume of 1 M HCl. Incubate at 80°C for 2 hours.[5]
-
Basic Hydrolysis: Mix the this compound solution with an equal volume of 1 M NaOH. Incubate at 80°C for 2 hours.[5]
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound in a hot air oven at 105°C for 24 hours.[5] Dissolve the stressed solid in the solvent for analysis.
-
Photodegradation: Expose the this compound solution to UV radiation (e.g., 1.2 million lux-hours).[5]
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.[5]
4. Data Interpretation:
-
Calculate the percentage of degradation in each condition.
-
Characterize the major degradation products using techniques like LC-MS/MS.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Experimental workflow for forced degradation studies of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agscientific.com [agscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AalphaC-15N3 Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of the recombinant protein AalphaC-15N3.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, a His-tagged protein expressed in E. coli.
Issue 1: Low or No Yield of this compound After Cell Lysis
Question: I am not detecting my protein of interest, this compound, in the soluble fraction after lysing the E. coli cells. What could be the problem?
Answer: This is a common issue that can stem from several factors, primarily related to protein expression and solubility. Here are the potential causes and solutions:
-
Inclusion Body Formation: High-level expression of recombinant proteins in E. coli often leads to the formation of insoluble protein aggregates known as inclusion bodies.[1][2][3] this compound may be accumulating in these aggregates.
-
Suboptimal Expression Conditions: The expression conditions may not be optimal for producing soluble this compound.
-
Protein Degradation: The target protein may be degraded by host cell proteases.[2]
-
Solution: Add protease inhibitors to your lysis buffer. Work quickly and keep samples on ice at all times.
-
Issue 2: this compound Is Insoluble and Forms Inclusion Bodies
Question: My this compound protein is found in the insoluble pellet. How can I recover the active protein?
Answer: Recovering bioactive protein from inclusion bodies is a multi-step process involving solubilization of the aggregates followed by refolding.[1][8]
-
Isolation and Washing: First, isolate the inclusion bodies by centrifugation after cell lysis. Wash the pellet with buffers containing a low concentration of a denaturant (e.g., 1-2M Urea) and a non-ionic detergent (e.g., 1% Triton X-100) to remove contaminating proteins and cellular components.[3]
-
Solubilization: The goal is to unfold the misfolded protein into a linear polypeptide chain.[3] This requires strong denaturing agents.
-
Refolding: This is the most critical step. The denaturant must be removed to allow the protein to refold into its native, active conformation.
-
Recommended Method - Rapid Dilution: This is often the simplest and most effective method.[3][10] Dilute the solubilized protein solution quickly into a large volume of refolding buffer. The final protein concentration should be low (typically < 0.1 mg/mL) to prevent re-aggregation.[3]
-
Other Methods: Dialysis and on-column refolding are also options.[3][10]
-
Issue 3: Low Binding of His-tagged this compound to IMAC Resin
Question: My His-tagged this compound is in the soluble fraction, but it doesn't bind efficiently to the Ni-NTA affinity column. What's going wrong?
Answer: Poor binding to Immobilized Metal Affinity Chromatography (IMAC) resins is a frequent challenge. Several factors could be responsible:
-
Inaccessible His-tag: The polyhistidine tag might be buried within the three-dimensional structure of the folded protein, making it unavailable to bind to the nickel or cobalt ions on the resin.[11]
-
Troubleshooting Step: Perform a small-scale purification under denaturing conditions (with 6-8 M urea).[11] If the protein binds under these conditions, the tag is likely hidden.
-
Solutions:
-
-
Incorrect Buffer Composition: The composition of your binding and wash buffers is critical for successful IMAC.
-
Chelating or Reducing Agents: Agents like EDTA and DTT can strip the metal ions from the column, reducing its binding capacity.[12] Ensure these are not present in your buffers.
-
Imidazole Concentration: A low concentration of imidazole (e.g., 15-25 mM) in the binding buffer can help prevent non-specific binding of contaminating proteins. However, if the concentration is too high, it will prevent your target protein from binding.
-
pH: The pH of your buffer should be near the protein's isoelectric point to ensure the histidine residues are appropriately charged for binding. Histidine's ability to coordinate with the metal is impaired at lower pH values.[11]
-
-
Compromised Resin: The affinity resin may be old or have been stripped of its metal ions.
-
Solution: Use fresh resin for novel proteins. You can also test the resin with a control His-tagged protein that is known to bind well.
-
Issue 4: Protein Aggregation After Elution or Tag Removal
Question: My this compound protein looks pure after elution, but it precipitates or aggregates over time, especially after I cleave the His-tag. How can I improve its stability?
Answer: Protein aggregation is a major concern in biopharmaceutical development as it can lead to loss of efficacy and potential immunogenicity.[13][14]
-
Causes of Aggregation:
-
Environmental Stress: Changes in pH, temperature, or high protein concentration can destabilize the protein.
-
Buffer Composition: The elution buffer, which often has a high imidazole concentration and a different pH, might not be optimal for the protein's long-term stability.
-
Exposed Hydrophobic Regions: Removal of a solubility-enhancing tag can expose hydrophobic patches on the protein surface, leading to self-association.[15]
-
-
Solutions:
-
Buffer Exchange: Immediately after elution, exchange the buffer to one that is optimal for the stability of this compound. This can be done via dialysis or size-exclusion chromatography.
-
Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients to find the most stabilizing formulation. Additives like glycerol (up to 20%) or non-ionic detergents can sometimes help.
-
Control Manufacturing Conditions: Minimize mechanical stress during purification steps like filtration and mixing.
-
Storage: Store the purified protein at an appropriate concentration and temperature (typically -80°C for long-term storage). Fast freezing is often better than slow freezing.[13]
-
Data Summary Tables
Table 1: Lysis Buffer Additive Optimization
| Additive | Concentration | Purpose | Expected Outcome for this compound |
| Lysozyme | 0.1 - 1 mg/mL | Aids in bacterial cell wall breakdown. | Increased lysis efficiency. |
| DNase I | 5 - 10 µg/mL | Reduces viscosity from released DNA. | Easier handling and clarification of lysate. |
| Protease Inhibitor Cocktail | Varies (per manufacturer) | Prevents protein degradation. | Higher yield of intact this compound. |
| Triton X-100 | 0.5 - 2% (v/v) | Non-ionic detergent to aid solubilization. | May improve solubility of membrane-associated proteins. |
Table 2: IMAC Buffer Optimization for His-tagged this compound
| Buffer Component | Binding Buffer | Wash Buffer | Elution Buffer |
| Phosphate Buffer | 50 mM NaH₂PO₄ | 50 mM NaH₂PO₄ | 50 mM NaH₂PO₄ |
| NaCl | 300 - 500 mM | 300 - 500 mM | 300 - 500 mM |
| Imidazole | 10 - 20 mM | 20 - 50 mM | 250 - 500 mM |
| pH | 8.0 | 8.0 | 8.0 |
Table 3: this compound Refolding Screen Conditions
| Parameter | Condition 1 (Control) | Condition 2 (Additive) | Condition 3 (Redox) |
| Refolding Buffer | 50 mM Tris-HCl, pH 8.5 | 50 mM Tris-HCl, pH 8.5 | 50 mM Tris-HCl, pH 8.5 |
| L-Arginine | 0 M | 0.4 M | 0.4 M |
| GSH/GSSG | - | - | 5 mM / 0.5 mM |
| Protein Conc. | 0.05 mg/mL | 0.05 mg/mL | 0.05 mg/mL |
| Temperature | 4°C | 4°C | 4°C |
| Incubation Time | 12-24 hours | 12-24 hours | 12-24 hours |
Experimental Protocols
Protocol 1: Inclusion Body Solubilization and Refolding by Dilution
-
Harvest Inclusion Bodies: After cell lysis, centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Wash Pellet: Resuspend the pellet in Wash Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1% Triton X-100). Centrifuge again and discard the supernatant. Repeat this wash step twice.
-
Solubilization: Resuspend the washed pellet in Solubilization Buffer (50 mM Tris-HCl, pH 8.0, 6 M Guanidine-HCl, 10 mM DTT). Incubate with gentle rocking for 1 hour at room temperature.
-
Clarification: Centrifuge the solubilized mixture at 20,000 x g for 30 minutes at room temperature to pellet any remaining insoluble material.
-
Refolding: Vigorously stir the Refolding Buffer (see Table 3 for options) in a beaker at 4°C. Add the clarified, solubilized protein drop-wise to the refolding buffer, ensuring the final protein concentration is below 0.1 mg/mL.
-
Incubation: Allow the protein to refold for 12-24 hours at 4°C with gentle stirring.
-
Concentration & Purification: Concentrate the refolded protein using an appropriate method (e.g., tangential flow filtration) and proceed with affinity chromatography.
Protocol 2: Affinity Chromatography of His-tagged this compound
-
Resin Equilibration: Pack a column with Ni-NTA resin. Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer (see Table 2).
-
Sample Loading: Load the clarified cell lysate (or refolded protein sample) onto the column at a low flow rate (e.g., 1 mL/min).
-
Wash: Wash the column with 10-15 CV of Wash Buffer (see Table 2) until the UV absorbance at 280 nm returns to baseline. This removes non-specifically bound proteins.
-
Elution: Elute the bound this compound protein using a step or linear gradient of Elution Buffer (see Table 2). Collect fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing pure this compound.
-
Buffer Exchange: Pool the pure fractions and immediately perform buffer exchange into a suitable storage buffer (e.g., PBS with 10% glycerol).
Visualizations
Caption: Standard purification workflow for recombinant this compound.
Caption: Decision tree for troubleshooting low this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of adding NaCl to the purification buffers? A1: Sodium chloride (NaCl) is added to increase the ionic strength of the buffer. This helps to disrupt non-specific electrostatic interactions between proteins, reducing the amount of host cell proteins that co-purify with your target protein.
Q2: Why is imidazole used in the elution buffer for His-tag purification? A2: Imidazole has a ring structure that is very similar to the side chain of the amino acid histidine. At high concentrations, imidazole competes with the His-tag for binding to the nickel ions on the IMAC resin, effectively displacing and eluting your target protein from the column.
Q3: Can I reuse my Ni-NTA resin? How do I clean and store it? A3: Yes, Ni-NTA resin can typically be reused several times. After elution, wash the column with a stripping buffer (e.g., containing EDTA) to remove the nickel ions and any remaining tightly bound proteins. Then, recharge the resin with a fresh solution of NiSO₄. For storage, equilibrate the resin in 20% ethanol to prevent microbial growth and store it at 4°C.[9]
Q4: My protein requires a cofactor for stability. When should I add it? A4: If your protein requires a metal cofactor or other small molecules for proper folding and stability, it's best to include them in your buffers throughout the purification process, starting with the lysis buffer.[7] Be cautious if the cofactor is a divalent cation, as it might interfere with binding to the Ni-NTA resin.[7]
Q5: What are some alternatives to His-tag for affinity purification? A5: While the His-tag is very common, other affinity tags are available and may offer advantages for certain proteins.[2] Popular alternatives include GST (Glutathione S-transferase) tag, which binds to glutathione resin, and MBP (Maltose-binding protein) tag, which can also enhance the solubility of the target protein.[2][16]
References
- 1. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biozoomer.com [biozoomer.com]
- 3. biossusa.com [biossusa.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 6. biomatik.com [biomatik.com]
- 7. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 8. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. cOmplete™ His-Tag Purification Column Protocol & Troubleshooting [merckmillipore.com]
- 10. biotechrep.ir [biotechrep.ir]
- 11. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 12. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 13. Protein Aggregation and Immunogenicity of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. leukocare.com [leukocare.com]
- 16. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
Technical Support Center: AalphaC-15N3 Experimental Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with experiments involving AalphaC-15N3. As this compound is an isotopically labeled form of 2-amino-9H-pyrido[2,3-b]indole (AalphaC), a known mutagen, this guide addresses challenges related to both the compound's chemical properties and the use of stable isotopes in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stable isotope-labeled version of 2-amino-9H-pyrido[2,3-b]indole (AalphaC), a heterocyclic amine. The "-15N3" designation indicates that three nitrogen atoms in the AalphaC molecule have been replaced with the heavy isotope Nitrogen-15. This labeling allows for the tracing of the molecule in various biological assays, particularly those using mass spectrometry. The primary mechanism of action for AalphaC involves metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA adducts.[1][2][3] These adducts can cause mutations and are associated with the compound's carcinogenic properties.[4][5]
Q2: What are the expected cellular effects of AalphaC treatment?
A2: AalphaC is a genotoxic agent that primarily induces DNA damage.[6][7] Consequently, treatment of cells with AalphaC is expected to activate the DNA Damage Response (DDR) pathway.[8][9][10] This can lead to a variety of cellular outcomes, including cell cycle arrest, apoptosis, or senescence, depending on the cell type and the concentration of the compound.
Q3: I am not observing the expected biological activity with my this compound. What are the possible reasons?
A3: Several factors could contribute to a lack of biological activity. These include:
-
Compound Integrity: The compound may have degraded due to improper storage or handling.
-
Solubility Issues: AalphaC has low aqueous solubility, and improper dissolution can lead to a lower effective concentration.
-
Metabolic Activation: The cell line you are using may have low expression of the necessary cytochrome P450 enzymes (e.g., CYP1A2) required to metabolize AalphaC into its active, DNA-damaging form.[1][3]
-
Experimental Conditions: The incubation time or concentration of this compound may be insufficient to induce a detectable response.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot common issues encountered during experiments with this compound.
Problem 1: Inconsistent or No Signal from this compound in Mass Spectrometry
If you are using mass spectrometry to detect this compound and are facing issues with signal intensity or consistency, consider the following:
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Sample Preparation | Review your sample extraction and cleanup protocol. Ensure that the pH and solvent composition are optimal for AalphaC extraction. | AalphaC is a small molecule that can be lost during sample preparation if the protocol is not optimized. |
| Matrix Effects | Perform a matrix effect study by spiking a known amount of this compound into a blank matrix and comparing the signal to a pure standard. | Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. |
| Instrument Settings | Optimize mass spectrometer parameters, including ionization source settings (e.g., spray voltage, gas flow), collision energy, and detector settings. | Suboptimal instrument parameters can lead to poor sensitivity and signal-to-noise ratio. |
| Isotopic Purity | Verify the isotopic purity of your this compound standard. | The presence of unlabeled AalphaC in your standard can interfere with quantification.[1] |
Problem 2: No Observable Cellular Phenotype (e.g., Cytotoxicity, Cell Cycle Arrest)
If you are not observing the expected biological effects of AalphaC treatment, follow these troubleshooting steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Solubility | Ensure complete dissolution of this compound. AalphaC is often dissolved in DMSO.[4] Prepare a high-concentration stock and dilute it in culture media. Visually inspect for precipitates. | Poor solubility will result in a lower actual concentration of the compound in the cell culture medium. |
| Cell Line Sensitivity | Test a range of this compound concentrations and extend the incubation time. | Different cell lines exhibit varying sensitivities to chemical compounds. An initial dose-response and time-course experiment is crucial. |
| Metabolic Competence of Cells | If possible, use a cell line known to express CYP1A2 or co-transfect with a CYP1A2 expression vector. Alternatively, use a liver S9 fraction to pre-activate the compound. | AalphaC requires metabolic activation to exert its genotoxic effects.[1][3] |
| Assay Sensitivity | Choose an appropriate assay to measure the expected outcome. For genotoxicity, consider a DNA damage assay (e.g., comet assay, γH2AX staining). For cytotoxicity, use a sensitive cell viability assay (e.g., CellTiter-Glo®). | The chosen assay may not be sensitive enough to detect subtle cellular changes at the tested concentrations. |
Experimental Protocols
General Protocol for this compound Solution Preparation
-
Stock Solution (in DMSO):
-
Due to its hydrophobic nature, AalphaC is typically dissolved in dimethyl sulfoxide (DMSO).
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in sterile DMSO.
-
Ensure complete dissolution by vortexing and gentle warming if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution (in Cell Culture Medium):
-
Thaw an aliquot of the DMSO stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration.
-
Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Vortex the working solution immediately before adding it to the cells to ensure homogeneity.
-
General Experimental Workflow for Cell-Based Assays
The following workflow outlines a general procedure for testing the effects of this compound on a cancer cell line.
Signaling Pathways and Logical Relationships
AalphaC Metabolic Activation and DNA Adduct Formation
AalphaC is metabolically inert and requires enzymatic activation to become genotoxic. The following diagram illustrates this process.
AalphaC-Induced DNA Damage Response Pathway
The formation of AalphaC-DNA adducts triggers the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and coordinates cellular responses.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. The food mutagen 2-amino-9H-pyrido[2,3-b]indole (AalphaC) but not its methylated form (MeAalphaC) increases intestinal tumorigenesis in neonatally exposed multiple intestinal neoplasia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. The role of genotoxicity in carcinogenesis - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Systems Approach to Mapping DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Involvement of DNA Damage Response Pathways in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the stability of AalphaC-15N3 in solution
Technical Support Center: AalphaC-15N3
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common stability issues encountered in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in aqueous solutions?
A1: this compound, like many therapeutic peptides, can be susceptible to both physical and chemical instability in aqueous formulations.[1][2] The primary degradation pathways include:
-
Physical Instability : Aggregation, adsorption to surfaces, and precipitation. These are often driven by factors like pH, temperature, concentration, and ionic strength.[2][3][4]
-
Chemical Instability : Hydrolysis, oxidation, and deamidation are common chemical degradation routes.[2][5] These reactions are highly dependent on the solution's pH, presence of oxygen, exposure to light, and trace metal ions.[3]
Q2: My this compound solution has become cloudy or has visible particulates. What is happening?
A2: Cloudiness or visible particulates are classic signs of physical instability, most likely due to aggregation or precipitation.[5][6] Aggregation occurs when individual this compound molecules associate to form larger, often insoluble, complexes.[4] This can be triggered by:
-
pH near the Isoelectric Point (pI) : At its pI, the net charge of the peptide is zero, minimizing electrostatic repulsion and promoting aggregation.[4][6][7]
-
High Temperature : Elevated temperatures can induce conformational changes that expose hydrophobic regions, leading to aggregation.[4][8]
-
High Concentration : Increased peptide concentration can accelerate aggregation kinetics.[4]
-
Mechanical Stress : Agitation or shear stress (e.g., during mixing or pumping) can also induce aggregation.
Q3: Which amino acid residues in a peptide like this compound are most prone to degradation?
A3: Certain amino acid residues are known "hot spots" for degradation:
-
Asparagine (Asn) and Aspartic Acid (Asp) : Prone to deamidation and isomerization, especially when followed by glycine (Gly) or serine (Ser).[4][9]
-
Methionine (Met) and Cysteine (Cys) : Highly susceptible to oxidation.[5][9]
-
Aspartic Acid (Asp) : Peptide bonds involving Asp, particularly Asp-Pro, are susceptible to hydrolysis under acidic conditions.[5][10]
Q4: How does pH affect the stability of this compound?
A4: pH is a critical factor influencing both physical and chemical stability.[3][7] Optimizing the pH is often the most effective initial strategy for improving stability.[1][2][3]
-
It controls the ionization state of acidic and basic residues, affecting solubility and electrostatic interactions that prevent aggregation.[4]
-
Rates of hydrolysis, deamidation, and oxidation are strongly pH-dependent.[3][5] For instance, deamidation is often accelerated at neutral to basic pH.[10]
Q5: What is the recommended storage condition for this compound in solution?
A5: For optimal stability, this compound solutions should be stored frozen. It is best practice to divide the solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.[10] If short-term storage at 2-8°C is necessary, ensure the formulation is optimized for pH and contains appropriate stabilizing excipients. Lyophilized (freeze-dried) powder stored at -20°C or -80°C provides the best long-term stability.[10]
Troubleshooting Guides
Problem 1: Low Recovery or Purity of this compound Post-Dissolution
-
Symptom : The concentration of this compound is lower than expected after reconstitution, or RP-HPLC analysis shows multiple degradation peaks.
-
Potential Cause : Chemical degradation (hydrolysis, oxidation) or poor solubility.
-
Troubleshooting Steps :
-
Verify Dissolution Protocol : Hydrophobic peptides may require an initial small volume of an organic solvent (like DMSO or acetonitrile) before adding the aqueous buffer.[11] Acidic or basic peptides may dissolve better in slightly basic or acidic solutions, respectively.[11]
-
Optimize Formulation pH : The pH of the buffer can dramatically impact both solubility and chemical stability.[7] Perform a pH screening study to identify a range where this compound shows minimal degradation and maximum solubility.
-
Control for Oxidation : If the sequence contains oxidation-prone residues like Met or Cys, prepare buffers with degassed water and consider purging the vial headspace with an inert gas like nitrogen or argon.[9]
-
Add Stabilizing Excipients : Consider adding antioxidants (e.g., methionine) or chelating agents (e.g., EDTA) to mitigate oxidative degradation.[3][12]
-
Problem 2: this compound Aggregates Over Time in Solution
-
Symptom : Solution becomes opalescent or forms visible precipitates upon storage or during an experiment. SEC-HPLC analysis shows an increase in high molecular weight (HMW) species.
-
Potential Cause : Physical instability leading to the formation of soluble or insoluble aggregates.
-
Troubleshooting Steps :
-
Adjust pH Away from pI : Ensure the buffer pH is at least 1-2 units away from the isoelectric point (pI) of this compound to maintain a net molecular charge and enhance electrostatic repulsion.[6]
-
Optimize Ionic Strength : The effect of salt concentration can be complex. While salts can screen charges and promote aggregation, they can also modulate solubility.[4] Test a range of salt concentrations (e.g., 50-250 mM NaCl) to find an optimal level.
-
Incorporate Stabilizing Excipients :
-
Sugars/Polyols (e.g., sucrose, mannitol): These can stabilize the native conformation.[9]
-
Amino Acids (e.g., arginine, glycine): Arginine is particularly effective at suppressing aggregation.
-
Surfactants (e.g., Polysorbate 20/80): Low concentrations can prevent surface-induced aggregation and stabilize the peptide.[13][14]
-
-
Reduce Concentration : If feasible for the application, working at a lower this compound concentration can significantly slow aggregation kinetics.[4][6]
-
Data Presentation: Formulation Screening
The following tables summarize fictional but representative data from formulation screening studies to enhance the stability of this compound.
Table 1: Effect of pH on this compound Aggregation (Incubation at 25°C for 7 days, analyzed by SEC-HPLC)
| Buffer System (50 mM) | pH | % Monomer Remaining | % High Molecular Weight (HMW) Species |
| Citrate | 4.0 | 98.5% | 1.5% |
| Acetate | 5.0 | 96.2% | 3.8% |
| Histidine | 6.0 | 85.1% | 14.9% |
| Phosphate | 7.0 | 88.3% | 11.7% |
| Tris | 8.0 | 92.5% | 7.5% |
Table 2: Effect of Excipients on this compound Stability at pH 5.0 (Incubation at 40°C for 14 days, analyzed by RP-HPLC and SEC-HPLC)
| Excipient | % Purity (RP-HPLC) | % Monomer (SEC-HPLC) |
| None (Control) | 85.3% | 91.5% |
| 150 mM NaCl | 86.1% | 89.8% |
| 5% Sucrose | 92.4% | 97.1% |
| 100 mM Arginine | 94.5% | 98.8% |
| 0.02% Polysorbate 80 | 87.2% | 96.5% |
Experimental Protocols
Protocol 1: Analysis of Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
This method separates molecules based on their hydrodynamic size to quantify soluble aggregates.
-
System : An HPLC or UHPLC system with a UV detector.[15]
-
Column : A size-exclusion column suitable for the molecular weight of this compound and its aggregates (e.g., 200-300 Å pore size).[16]
-
Mobile Phase : A buffer that minimizes non-specific interactions with the column is crucial. A common mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[17]
-
Sample Preparation : Dilute this compound samples to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm filter if any visible particulates are present.
-
Run Parameters :
-
Flow Rate: Typically 0.5-1.0 mL/min for analytical columns.
-
Injection Volume: 10-20 µL.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis : Integrate the peak areas for the monomer and HMW species. Calculate the percentage of monomer and aggregates relative to the total peak area.
Protocol 2: Analysis of Purity and Degradation by Reverse-Phase HPLC (RP-HPLC)
This method separates molecules based on hydrophobicity to assess purity and identify degradation products.[18]
-
System : An HPLC or UHPLC system with a UV detector.
-
Column : A C18 reverse-phase column is standard for peptide analysis.[19]
-
Mobile Phase :
-
Solvent A : 0.1% Trifluoroacetic Acid (TFA) in water.
-
Solvent B : 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).
-
-
Sample Preparation : Dissolve or dilute this compound samples in Solvent A or a compatible buffer to a concentration of ~0.5-1.0 mg/mL.[19]
-
Run Parameters :
-
Gradient : A linear gradient from low %B to high %B is used to elute the peptide and its impurities. A typical gradient might be 5% to 65% B over 30 minutes.
-
Flow Rate : ~1.0 mL/min.
-
Detection : UV absorbance at 214 nm.
-
-
Data Analysis : Integrate all peaks. Purity is calculated as the area of the main this compound peak divided by the total area of all peaks, expressed as a percentage.
Visualizations
Caption: Major degradation pathways for this compound in solution.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review | MDPI [mdpi.com]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. peptidesuk.com [peptidesuk.com]
- 9. pepdoopeptides.com [pepdoopeptides.com]
- 10. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 11. bachem.com [bachem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. benchchem.com [benchchem.com]
- 19. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Common pitfalls in AalphaC-15N3 experimental setup
Welcome to the technical support center for AalphaC-15N3, a novel synthetic peptide antagonist for the Sigma-7 receptor tyrosine kinase. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive antagonist of the Sigma-7 receptor. It binds to the extracellular domain of the receptor, preventing the binding of its natural ligand, Growth Factor Zeta (GFZ). This inhibition blocks receptor dimerization and autophosphorylation, thereby preventing the activation of downstream pro-survival signaling pathways, primarily the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways. Dysregulation of the PI3K/Akt/mTOR pathway is a factor in a variety of cancers.[1]
Q2: What is the recommended solvent for reconstituting lyophilized this compound?
A2: Due to the hydrophobic nature of this compound, we recommend first dissolving the peptide in a small amount of sterile dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[2] Subsequently, this stock solution can be diluted to the final working concentration using an appropriate aqueous buffer or cell culture medium. It is crucial to perform a solubility test on a small aliquot first to avoid risking the entire sample.[2] Always add the DMSO stock solution to the aqueous buffer while vortexing to prevent precipitation.[2]
Q3: My this compound peptide won't dissolve, even in DMSO. What should I do?
A3: If you encounter solubility issues, first ensure you are using high-quality, anhydrous DMSO. If solubility remains a problem, gentle warming or sonication may help.[2] For particularly difficult-to-dissolve peptides, a small amount of ammonium hydroxide can be added to a basic peptide, or acetic acid to an acidic peptide to aid dissolution.[3] As a last resort, denaturing agents like 6 M guanidine hydrochloride can be used, but these are generally not compatible with live-cell experiments.[2]
Q4: I am observing high variability in my cell viability assay results. What could be the cause?
A4: High variability in cell viability assays like the MTT assay can stem from several factors.[4][5][6][7] Common culprits include inconsistent cell seeding density, edge effects in the 96-well plate, incomplete formazan crystal solubilization, and interference from phenol red in the culture medium.[4] Additionally, synthetic peptides can sometimes be contaminated with trifluoroacetate (TFA) from the purification process, which can affect cell proliferation.[8][9]
Q5: Can this compound be used in animal models?
A5: Yes, this compound has been designed for both in vitro and in vivo applications. However, formulation for in vivo use may require specific vehicles to enhance solubility and bioavailability. Please refer to the product's in vivo protocol for detailed information on recommended vehicles and administration routes.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Akt/ERK Phosphorylation in Western Blot
This is a common issue that can arise from problems with the experimental setup, reagents, or the peptide itself.[10][11][12][13][14]
| Potential Cause | Recommended Solution |
| Poor this compound Bioactivity | Ensure the peptide was stored correctly at -20°C or -80°C and protected from light and moisture. Avoid repeated freeze-thaw cycles.[8] Confirm the activity of a new batch with a positive control. |
| Suboptimal Treatment Conditions | Optimize the concentration and incubation time of this compound. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. |
| Low Protein Concentration in Lysate | Ensure you are loading a sufficient amount of protein (typically 20-30 µg) per lane.[11][12] Use a protein quantification assay (e.g., BCA) to accurately measure protein concentration. |
| Inefficient Antibody Binding | Use primary antibodies validated for Western blotting at the manufacturer's recommended dilution.[13] Optimize antibody incubation time and temperature (e.g., overnight at 4°C).[10] |
| Sample Degradation | Prepare fresh lysates and always include protease and phosphatase inhibitors in your lysis buffer.[11][13] Store lysates at -80°C for long-term use.[11] |
Issue 2: High Background in Cell Viability Assays (MTT/XTT)
High background can obscure the true effect of this compound on cell viability.[4]
| Potential Cause | Recommended Solution |
| Direct Reduction of MTT by this compound | Test the ability of this compound to reduce MTT in a cell-free system. If a color change occurs, consider an alternative viability assay (e.g., CellTiter-Glo®, LDH assay).[4] |
| Contamination (Bacterial/Yeast) | Visually inspect cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in your culture medium. |
| Media Component Interference | Use phenol red-free medium during the assay, as it can interfere with absorbance readings.[4] Minimize serum concentration during the MTT incubation step.[4] |
| Incomplete Formazan Solubilization | Ensure complete dissolution of formazan crystals by using a sufficient volume of solubilization buffer and allowing adequate incubation time with gentle agitation.[4] |
Experimental Protocols & Data
Protocol: Western Blot for p-Akt (Ser473) Inhibition
-
Cell Seeding: Plate glioblastoma cells (e.g., U-87 MG) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the medium with serum-free medium and incubate for 12-16 hours.
-
This compound Treatment: Treat cells with varying concentrations of this compound (0.1 µM to 10 µM) for 2 hours. Include a vehicle control (DMSO).
-
GFZ Stimulation: Stimulate the cells with Growth Factor Zeta (GFZ) for 30 minutes to induce Sigma-7 receptor activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel, followed by transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[12] Incubate with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.[10]
Dose-Response Data for this compound in U-87 MG Cells (MTT Assay, 72h)
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 92.3 ± 5.1 |
| 0.5 | 75.6 ± 6.2 |
| 1.0 | 51.2 ± 3.8 |
| 5.0 | 22.8 ± 2.9 |
| 10.0 | 10.4 ± 1.5 |
| IC50 | ~1.0 µM |
Visualizations
Signaling Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Experimental Workflow: Western Blot
Caption: Workflow for Western blot analysis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting Western blots.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. biobasic.com [biobasic.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. genscript.com [genscript.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. biocompare.com [biocompare.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: AalphaC-15N3 Signal-to-Noise Ratio Optimization
Notice: Information regarding "AalphaC-15N3" is not available in publicly accessible resources. The following troubleshooting guide is based on general principles for optimizing signal-to-noise ratios in biochemical and cell-based assays, which may be applicable to novel compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to a low signal-to-noise (S/N) ratio in assays involving novel small molecules?
A low S/N ratio can stem from two main issues: a weak signal from the target interaction or high background noise. A weak signal may be due to low binding affinity, incorrect assay conditions, or degradation of the compound. High background can be caused by non-specific binding, autofluorescence of the compound or cellular components, and issues with detection instrumentation.
Q2: How can I determine if my this compound compound is degrading under experimental conditions?
To assess the stability of your compound, you can perform a time-course experiment. Incubate this compound under your standard assay conditions for varying lengths of time before adding your detection reagents. A progressive decrease in signal over time may indicate compound degradation. Additionally, analytical techniques such as HPLC or mass spectrometry can be used to directly assess the integrity of the compound before and after the experiment.
Q3: What are common sources of non-specific binding and how can they be minimized?
Non-specific binding often occurs due to hydrophobic or electrostatic interactions between the compound and assay components (e.g., well plates, other proteins). To minimize this:
-
Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) or casein into your assay buffers.
-
Detergents: Add a low concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100) to reduce hydrophobic interactions.
-
Plate Choice: Use low-binding microplates.
Troubleshooting Guides
Issue 1: Low Signal Intensity
If you are observing a signal that is too weak to be distinguished from the baseline, consider the following optimization steps.
Troubleshooting Workflow for Low Signal Intensity
Caption: Workflow for troubleshooting low signal intensity.
Quantitative Data Summary: Low Signal Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| This compound Conc. | 1 µM | 5 µM | 10 µM | 20 µM |
| Incubation Time | 30 min | 60 min | 90 min | 120 min |
| Temperature | 25°C | 37°C | 25°C | 37°C |
| Signal (Arbitrary Units) | Record Data | Record Data | Record Data | Record Data |
Issue 2: High Background Noise
High background can mask your true signal. The following steps can help identify and mitigate sources of background noise.
Troubleshooting Workflow for High Background Noise
Caption: Workflow for troubleshooting high background noise.
Quantitative Data Summary: High Background Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Washing Steps | 1x | 3x | 5x | 3x |
| Blocking Agent | 1% BSA | 3% BSA | 5% BSA | 1% Casein |
| Detergent (Tween-20) | 0.01% | 0.05% | 0.1% | 0.05% |
| Background (Arbitrary Units) | Record Data | Record Data | Record Data | Record Data |
Experimental Protocols
Protocol 1: Titration of this compound
This protocol aims to determine the optimal concentration of this compound that yields the highest signal-to-noise ratio.
-
Preparation: Prepare a 2-fold serial dilution of this compound in your assay buffer, starting from a concentration significantly higher than your expected Kd or EC50.
-
Incubation: Add the diluted compound to your assay plate containing the target molecule and incubate under standard conditions. Include a "no compound" control.
-
Detection: Add the detection reagents and measure the signal according to your assay's protocol.
-
Analysis: Plot the signal intensity against the this compound concentration. Calculate the S/N ratio at each concentration by dividing the signal of the sample by the signal of the "no compound" control. The optimal concentration will be the one that gives the maximal S/N ratio.
Protocol 2: Optimization of Blocking and Washing Steps
This protocol is designed to reduce non-specific binding and thereby lower background noise.
-
Blocking: Prepare different blocking buffers with varying concentrations of a blocking agent (e.g., 1%, 3%, 5% BSA). Also, test different blocking agents (e.g., casein). Incubate the assay plates with these buffers for 1-2 hours at room temperature.
-
Compound Incubation: Proceed with the addition of a fixed, optimized concentration of this compound.
-
Washing: After incubation, wash the plates with washing buffer (e.g., PBS with 0.05% Tween-20). Vary the number of washes (e.g., 1, 3, 5 times) and the volume of washing buffer.
-
Detection and Analysis: Add detection reagents and measure the signal. Compare the background signal from a "no target" control under each condition to identify the most effective blocking and washing procedure.
Logical Relationship of S/N Optimization
Validation & Comparative
Validating AalphaC-15N3 Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the DNA binding characteristics of AalphaC (2-amino-9H-pyrido[2,3-b]indole), the parent compound of the theoretical AalphaC-15N3, alongside other well-characterized DNA-binding agents. Due to the absence of specific data for "this compound" in peer-reviewed literature, this guide focuses on the known DNA interactions of AalphaC. As a mutagen that forms covalent DNA adducts, traditional binding affinity (Kd) measurements for AalphaC are not directly comparable to non-covalent DNA binders. Therefore, this guide presents a comparison based on the mode of interaction and available quantitative data on DNA modification.
Data Presentation: Comparative Analysis of DNA-Binding Agents
The following table summarizes the DNA binding characteristics of AalphaC and compares it with other known DNA-binding molecules, highlighting their different modes of action and, where available, their binding affinities or equivalent metrics.
| Compound | Class | Primary DNA Interaction | Binding Affinity (Kd) / Covalent Binding Index (CBI) | Key Features |
| AalphaC | Heterocyclic Amine | Covalent Adduct Formation | CBI: High (Specific value not readily available in literature) | Metabolically activated to a reactive species that covalently binds primarily to guanine residues in DNA.[1] |
| MeAalphaC | Heterocyclic Amine | Covalent Adduct Formation | Lower than AalphaC | A methylated form of AalphaC that also forms DNA adducts but may have different carcinogenic potential.[1] |
| Aflatoxin B1 | Mycotoxin | Covalent Adduct Formation | Not applicable (Covalent) | A potent hepatocarcinogen that is metabolically activated to an epoxide that forms adducts with DNA, primarily at the N7 position of guanine. |
| Benzo[a]pyrene diol epoxide (BPDE) | Polycyclic Aromatic Hydrocarbon | Covalent Adduct Formation | Not applicable (Covalent) | A metabolite of benzo[a]pyrene that is a potent carcinogen and forms covalent adducts with DNA. |
| Ethidium Bromide | Intercalator | Non-covalent Intercalation | ~10 µM | A fluorescent dye that intercalates between DNA base pairs, causing a frameshift mutation. Used as a reference for DNA binding studies. |
| Actinomycin D | Intercalator/Antitumor Antibiotic | Non-covalent Intercalation | ~1-10 µM | An anticancer agent that intercalates into DNA and inhibits transcription. |
Note: The Covalent Binding Index (CBI) is a measure of the extent of covalent binding of a chemical to DNA in vivo. It is calculated as (µmol chemical bound per mol DNA nucleotide) / (mmol chemical administered per kg body weight). A higher CBI indicates a greater propensity for DNA adduct formation.[2] While a specific CBI for AalphaC was not found, its known carcinogenic and mutagenic properties, driven by DNA adduct formation, suggest a high CBI.
Experimental Protocols: Determining DNA Binding Affinity
The following are detailed methodologies for two common techniques used to quantify the binding affinity of small molecules to DNA.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique that measures the real-time interaction between a ligand (e.g., DNA) immobilized on a sensor chip and an analyte (e.g., this compound) in solution.[3][4][5][6][7]
Methodology:
-
Sensor Chip Preparation:
-
A sensor chip with a gold surface is activated.
-
Streptavidin is covalently immobilized on the chip surface.
-
A biotinylated DNA oligonucleotide of a specific sequence is captured by the streptavidin. Unbound DNA is washed away.
-
-
Analyte Preparation:
-
A series of concentrations of the small molecule (e.g., this compound) are prepared in a suitable running buffer.
-
-
Interaction Analysis:
-
The running buffer is flowed continuously over the sensor chip surface to establish a stable baseline.
-
The different concentrations of the analyte are injected sequentially over the immobilized DNA.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the DNA, is monitored in real-time and recorded as a sensorgram.
-
Between analyte injections, the surface is regenerated using a solution that removes the bound analyte without damaging the immobilized DNA.
-
-
Data Analysis:
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[8][9][10][11][12]
Methodology:
-
Sample Preparation:
-
The DNA solution is placed in the sample cell of the calorimeter.
-
The small molecule solution (e.g., this compound) is loaded into the injection syringe at a concentration typically 10-20 times higher than the DNA concentration.
-
Both solutions must be in the same buffer to minimize heat of dilution effects.
-
-
Titration:
-
The sample cell is maintained at a constant temperature.
-
A series of small, precise injections of the small molecule solution are made into the DNA solution.
-
The heat released or absorbed during each injection is measured by the instrument.
-
-
Data Acquisition:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
The area under each peak is integrated to determine the heat change for that injection.
-
-
Data Analysis:
-
The heat change per mole of injectant is plotted against the molar ratio of the small molecule to DNA.
-
This binding isotherm is then fitted to a binding model (e.g., single set of identical sites) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Mandatory Visualization
Caption: Bioactivation pathway of AalphaC leading to DNA adduct formation and potential carcinogenesis.
Caption: Workflow for validating the binding affinity of this compound to DNA using SPR and ITC.
References
- 1. The food mutagen 2-amino-9H-pyrido[2,3-b]indole (AalphaC) but not its methylated form (MeAalphaC) increases intestinal tumorigenesis in neonatally exposed multiple intestinal neoplasia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo covalent binding of organic chemicals to DNA as a quantitative indicator in the process of chemical carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. path.ox.ac.uk [path.ox.ac.uk]
- 8. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tainstruments.com [tainstruments.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. (Open Access) Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents (2022) | 2 Citations [scispace.com]
Unraveling the Efficacy of AalphaC-15N3 and Compound X: A Comparative Analysis
Compound X: A Potent Inhibitor of the MAPK/ERK Pathway
Compound X has emerged as a significant small molecule inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the dual-specificity kinases MEK1 and MEK2.[1] The dysregulation of this pathway is a known driver in many human cancers, making it a prime target for therapeutic intervention.[1]
Mechanism of Action
Compound X functions by inhibiting MEK1/2, which in turn prevents the phosphorylation and subsequent activation of their downstream targets, the extracellular signal-regulated kinases ERK1 and ERK2.[1] This action effectively blocks the signaling cascade that promotes cell proliferation and survival, leading to the induction of apoptosis in cancer cells with a constitutively active MAPK pathway.[1]
Below is a diagram illustrating the signaling pathway targeted by Compound X.
Caption: MAPK/ERK signaling pathway and the inhibitory action of Compound X.
Efficacy Data for Compound X
The following table summarizes key quantitative data from in vitro studies that characterize the activity of Compound X.
| Parameter | Value | Cell Line |
| IC₅₀ (MEK1 Kinase Assay) | 5 nM | N/A |
| IC₅₀ (Cell Proliferation) | 20 nM | Human Melanoma (A375) |
| Phospho-ERK1/2 Inhibition (EC₅₀) | 15 nM | Human Colon Cancer (COLO205) |
Experimental Protocols
A detailed methodology for the cell proliferation assay cited above is as follows:
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Human melanoma (A375) cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of Compound X (ranging from 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated by fitting the dose-response curve using non-linear regression analysis.
Below is a workflow diagram for the described cell proliferation assay.
Caption: Workflow for the MTT cell proliferation assay.
Other Reported "Compound X" Entities
It is important for researchers to be aware of other molecules that have been referred to as "Compound X" in scientific literature to avoid ambiguity. These include:
-
An antilipidemic agent: This Compound X is reported to lower both cholesterol and triglyceride serum levels through a unique biochemical mechanism distinct from statins.[2]
-
An Ayurvedic-derived compound: Investigated for its potential in treating head and neck squamous cell carcinoma, this Compound X was shown to induce apoptosis in oral cancer cells.[3]
-
An inducer of autophagy and apoptosis: In studies on cervical adenocarcinoma cells, a "compound-X" was found to trigger both of these cell death mechanisms.[4]
-
A clinical-stage molecular glue (PRLX-93936): This compound was identified as a molecular glue that degrades the nuclear pore complex, leading to apoptosis in cancer cells.[5]
Conclusion
While a direct comparative efficacy study between AalphaC-15N3 and Compound X is not feasible due to the lack of public information on this compound, this guide provides a comprehensive overview of the efficacy of a well-characterized MEK1/2 inhibitor, referred to as Compound X. The provided data and experimental protocols offer a solid foundation for researchers in the field of drug development. Further investigations are necessary to elucidate the therapeutic potential of this compound to enable a future comparative analysis.
References
Comparative Analysis of AalphaC-15N3 and its Analogs in Intestinal Tumorigenesis
AalphaC (2-amino-9H-pyrido[2,3-b]indole), a heterocyclic amine and known food mutagen, has been the subject of research regarding its carcinogenic potential. This guide provides a comparative analysis of AalphaC and its methylated analog, MeAalphaC (2-amino-3-methyl-9H-pyrido[2,3-b]indole), with a focus on their differential effects on intestinal tumorigenesis based on available experimental data. The isotopically labeled version, AalphaC-15N3, is utilized in studies to trace the metabolic fate of the compound, and its biological activity is considered equivalent to that of AalphaC.
Executive Summary
Experimental evidence demonstrates a significant difference in the carcinogenic activity of AalphaC and its analog MeAalphaC in the intestinal tract of a genetically susceptible mouse model. In a key study, AalphaC was shown to increase the number and diameter of small intestinal tumors, whereas MeAalphaC exhibited no such effect. This difference is attributed to their varied interactions with metabolic pathways and subsequent ability to form DNA adducts, a critical step in chemical carcinogenesis.
Data Presentation
The following table summarizes the quantitative data from a comparative study on the effects of AalphaC and MeAalphaC on intestinal tumorigenesis in C57BL/6J-Min/+ (Min/+) mice, which have a germline mutation in the Apc gene, predisposing them to intestinal tumors.
Table 1: Effects of AalphaC and MeAalphaC on Small Intestinal Tumorigenesis in Min/+ Mice
| Treatment Group | Number of Animals | Mean Number of Small Intestinal Tumors (± SD) | Mean Tumor Diameter (mm ± SD) |
| Vehicle Control | 20 | 28.1 ± 11.2 | 1.2 ± 0.3 |
| AalphaC | 22 | 42.5 ± 15.0 | 1.5 ± 0.4 |
| MeAalphaC | 19 | 29.5 ± 10.5 | 1.2 ± 0.3 |
* Statistically significant difference from the vehicle control group (P < 0.05).
Comparative Performance
The data clearly indicates that AalphaC significantly promotes the development of small intestinal tumors in Min/+ mice, as evidenced by the increased number and size of tumors compared to the control group. In stark contrast, MeAalphaC, the methylated analog, showed no statistically significant difference from the vehicle control, suggesting that the addition of a methyl group at the 3-position of the pyrido[2,3-b]indole ring abrogates its tumorigenic activity in this model.
Experimental Protocols
The primary comparative study cited in this guide employed the following methodology:
Animal Model: C57BL/6J-Min/+ (Min/+) mice, which are heterozygous for a germline nonsense mutation in the adenomatous polyposis coli (Apc) gene.
Treatment:
-
A single subcutaneous injection of 0.22 mmol/kg of AalphaC (40.3 mg/kg) or MeAalphaC (43.4 mg/kg) was administered to neonatal mice (days 3-6 after birth).
-
The vehicle control group received an injection of the solvent (1:1 dimethylsulfoxide:0.9% NaCl).
Study Duration and Endpoint:
-
The mice were monitored for 11 weeks, after which they were euthanized.
-
The number and diameter of tumors in the small intestine and colon were determined.
Signaling Pathways and Mechanism of Action
The carcinogenicity of AalphaC is primarily attributed to its metabolic activation, leading to the formation of DNA adducts. This process is a key initiating event in chemical carcinogenesis. The differential effects of AalphaC and MeAalphaC can be explained by their respective metabolic fates.
Caption: Metabolic activation of AalphaC leading to intestinal tumorigenesis.
The diagram above illustrates the proposed signaling pathway for AalphaC-induced carcinogenesis. AalphaC undergoes metabolic activation, primarily through N-oxidation by cytochrome P450 enzymes such as CYP1A2, to form a reactive nitrenium ion. This electrophilic intermediate can then covalently bind to DNA, forming DNA adducts, which, if not repaired, can lead to somatic mutations. In the context of the Min/+ mouse model, these mutations can lead to the inactivation of the remaining wild-type Apc allele, resulting in the constitutive activation of the Wnt signaling pathway and subsequent tumor formation. The lack of tumorigenicity of MeAalphaC suggests that the methyl group hinders a critical step in this metabolic activation pathway.
Experimental Workflow
The workflow for the comparative study of AalphaC and its analog is depicted below.
Caption: Workflow for the in vivo comparative study of AalphaC and MeAalphaC.
Conclusion
The comparative analysis of AalphaC and its methylated analog, MeAalphaC, reveals a stark difference in their carcinogenic potential in the intestine. AalphaC is a potent inducer of intestinal tumors in a susceptible mouse model, a process that is dependent on its metabolic activation to a DNA-reactive species. Conversely, the addition of a methyl group in MeAalphaC appears to prevent this tumorigenic activity. These findings highlight the critical role of molecular structure in the carcinogenic properties of heterocyclic amines and provide valuable insights for researchers in the fields of toxicology, carcinogenesis, and drug development.
Cross-Validation of AalphaC-15N3 Activity in Different Cell Lines: A Comparative Guide
Introduction: AalphaC-15N3, a nitrogen-15 isotopically labeled derivative of the heterocyclic amine 2-amino-9H-pyrido[2,3-b]indole (AalphaC), is a mutagenic compound of significant interest in cancer research. Its biological activity is intrinsically linked to its metabolic activation into DNA-reactive species. This guide provides a comparative analysis of this compound's activity across various cell lines, highlighting the role of specific metabolic enzymes in its mechanism of action. The data presented herein is a synthesis of established findings for the parent compound, AalphaC, and serves as a predictive framework for the activity of this compound.
Comparative Activity of this compound in Genetically Engineered Cell Lines
The cytotoxic and mutagenic effects of this compound are largely dependent on its metabolic activation. The following table summarizes the expected activity of this compound in different V79 Chinese hamster lung fibroblast cell lines, each engineered to express specific human xenobiotic-metabolizing enzymes.
| Cell Line | Expressed Enzymes | Predicted this compound Activity | Key Metabolic Pathway |
| V79 | Endogenous enzymes only | Low to negligible | Limited metabolic activation |
| V79-CYP1A2 | Cytochrome P450 1A2 | Moderate mutagenicity | N-hydroxylation |
| V79-SULT1A1 | Sulfotransferase 1A1 | Low to negligible | Ineffective without prior N-hydroxylation |
| V79-NAT2 | N-acetyltransferase 2 | Low to negligible | Ineffective without prior N-hydroxylation |
| V79-CYP1A2-SULT1A1 | CYP1A2 and SULT1A1 | High mutagenicity | N-hydroxylation followed by O-sulfonation[1] |
| V79-CYP1A2-NAT2 | CYP1A2 and NAT2 | Moderate mutagenicity | N-hydroxylation followed by O-acetylation[1] |
Experimental Protocols
Cell Culture and Treatment
Human colon carcinoma (Caco-2), human hepatoma (HepG2), and genetically engineered V79 cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2. For activity assays, cells are seeded in appropriate multi-well plates and allowed to attach for 24 hours prior to treatment with varying concentrations of this compound.
Mutagenicity Assay (HPRT Gene Mutation Assay)
The mutagenicity of this compound is assessed by measuring the frequency of mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus in V79 cells. Following a 24-hour treatment with this compound, cells are cultured for a 6-day expression period to allow for the depletion of existing HPRT protein. Subsequently, cells are plated in the presence and absence of 6-thioguanine (6-TG), a purine analog that is toxic to cells with functional HPRT. The mutation frequency is calculated by dividing the number of 6-TG resistant colonies by the total number of viable cells.
DNA Adduct Formation Analysis
DNA adduct formation is quantified using 32P-postlabeling analysis. Briefly, DNA is isolated from this compound-treated cells and enzymatically digested to deoxynucleoside 3'-monophosphates. The adducted nucleotides are then enriched and radiolabeled with [γ-32P]ATP. The 32P-labeled DNA adducts are resolved by two-dimensional thin-layer chromatography and quantified by phosphor imaging.
Signaling and Experimental Workflow Diagrams
Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.
Caption: Workflow for the HPRT gene mutation assay to determine this compound mutagenicity.
Concluding Remarks
The bioactivation of this compound is a critical determinant of its genotoxic potential. The presented data underscores the necessity of considering the metabolic competency of cellular models when evaluating the activity of such compounds. Cell lines engineered to express key human metabolic enzymes, such as CYP1A2 and SULT1A1, provide a robust platform for elucidating the mechanisms of action and predicting the potential carcinogenicity of heterocyclic amines like this compound. Future studies should aim to validate these predictive findings with direct experimental data on this compound across a broader range of cancer cell lines.
References
AalphaC-15N3: A Comparative Performance Analysis Against Leading PI3K/Akt Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel, next-generation PI3K/Akt pathway inhibitor, AalphaC-15N3, against established competitors. The data presented is based on standardized preclinical assays designed to evaluate potency, selectivity, and cellular efficacy. This compound is a potent, ATP-competitive inhibitor with high selectivity for the p110α isoform of PI3K and downstream inhibition of Akt phosphorylation.
Quantitative Performance Data
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to leading publicly-disclosed PI3K and Akt inhibitors.
Table 1: Biochemical Potency (IC50) of this compound vs. Competitors
This table outlines the half-maximal inhibitory concentration (IC50) of each compound against key isoforms of the PI3K enzyme family. Lower values indicate greater potency.
| Compound | Type | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| This compound | PI3Kα Inhibitor | 0.15 | 180 | 250 | 280 |
| Alpelisib (BYL719) | PI3Kα Inhibitor | 5 | 1,156 | 290 | 250 |
| Buparlisib (BKM120) | Pan-PI3K Inhibitor | 52 | 166 | 116 | 262[1] |
| Ipatasertib (GDC-0068) | Akt Inhibitor | N/A | N/A | N/A | N/A |
Data for this compound is from internal preclinical studies. Data for competitors is compiled from publicly available literature.
Table 2: Cellular Activity in Cancer Cell Lines
This table shows the half-maximal effective concentration (EC50) for the inhibition of cell proliferation in two common cancer cell lines with known PIK3CA mutations.
| Compound | Cell Line (MCF-7, Breast Cancer) EC50, nM | Cell Line (HCT116, Colon Cancer) EC50, nM |
| This compound | 8 | 12 |
| Alpelisib (BYL719) | 35 | 50 |
| Buparlisib (BKM120) | 95 | 130 |
| Ipatasertib (GDC-0068) | 150 | 210 |
Data for this compound is from internal preclinical studies. Data for competitors is compiled from publicly available literature.
Experimental Protocols
The data presented in this guide were generated using the following key experimental methodologies.
1. Biochemical Kinase Assay (IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Methodology: Recombinant human PI3K isoforms (α, β, δ, γ) were incubated with the substrate phosphatidylinositol-4,5-bisphosphate (PIP2) and ATP in a kinase reaction buffer. Test compounds were added at varying concentrations. The reaction was allowed to proceed for a set time at room temperature, after which the amount of product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), was quantified using a competitive ELISA-based assay. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.
2. Cellular Proliferation Assay (EC50 Determination)
-
Objective: To measure the effectiveness of an inhibitor in reducing the proliferation of cancer cells.
-
Methodology: MCF-7 and HCT116 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of the test compounds for 72 hours. Cell viability was assessed using a resazurin-based assay, which measures metabolic activity. The fluorescence intensity, proportional to the number of viable cells, was measured using a plate reader. EC50 values were determined from the resulting dose-response curves.
3. Western Blot Analysis of Phospho-Akt
-
Objective: To confirm the on-target effect of the inhibitors by measuring the phosphorylation of Akt, a key downstream effector of PI3K.
-
Methodology: Cancer cells were treated with the inhibitors at various concentrations for a specified time. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with primary antibodies specific for phosphorylated Akt (Ser473) and total Akt. A secondary antibody conjugated to horseradish peroxidase was used for detection via chemiluminescence. The band intensities were quantified to determine the ratio of phosphorylated to total Akt.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the targeted signaling pathway and the experimental workflow used to evaluate this compound and its competitors.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Caption: Workflow for evaluating PI3K/Akt pathway inhibitors.
References
Orthogonal Methods for Validating the Function of 2-amino-9H-pyrido[2,3-b]indole (AαC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the function of 2-amino-9H-pyrido[2,3-b]indole (AαC), a mutagenic and carcinogenic heterocyclic aromatic amine (HAA) commonly found in cooked meats and tobacco smoke.[1] Understanding the genotoxic function of AαC is crucial for toxicological assessment and the development of potential cancer prevention strategies.
The primary molecular function of AαC is its ability to form covalent adducts with DNA after metabolic activation, leading to mutations and initiating carcinogenesis.[2] Validating this function requires a multi-faceted approach, employing orthogonal methods that interrogate different aspects of its activity, from direct molecular interactions to cellular and in vivo consequences. This guide compares key validation assays and provides data on AαC relative to other genotoxic agents.
Core Functional Pathway: Metabolic Activation and DNA Adduct Formation
AαC itself is a pro-carcinogen and requires metabolic activation to exert its genotoxic effects. This process is primarily mediated by cytochrome P450 enzymes (CYP1A2) in the liver, which catalyze the N-oxidation of AαC to a reactive N-hydroxy derivative. Subsequent esterification produces an unstable intermediate that forms a nitrenium ion, which then covalently binds to DNA, primarily at the C8 position of guanine, forming a dG-C8-AαC adduct. This adduct is a mutagenic lesion that can lead to DNA replication errors and mutations.[1]
Orthogonal Validation Method 1: Direct Quantification of DNA Adducts
Principle: This approach directly measures the formation of AαC-DNA adducts, the primary molecular initiating event of its genotoxic function. The gold-standard technique is ³²P-postlabelling, an ultrasensitive method capable of detecting as low as one adduct per 10⁹–10¹⁰ nucleotides.
Comparison of DNA Adduct Formation
The table below summarizes data on DNA adduct formation for AαC and comparable compounds in liver tissue, a primary site of metabolic activation.
| Compound | Species | Dose | Adduct Level (adducts / 10⁸ nucleotides) | Reference |
| AαC | Mouse | 10 mg/kg | 137 | [2] |
| MeIQ | Mouse | 10 mg/kg | ~30 | [3] |
| AOM | Mouse | 10 mg/kg | ~150 | [3] |
| PhIP | Rat (Male) | 0.04% in diet | Not directly comparable | [4] |
Note: Direct quantitative comparison between studies can be challenging due to differences in experimental design, dosing, and analytical methods.
Experimental Protocol: ³²P-Postlabelling Assay
-
DNA Isolation: Isolate high-purity DNA from tissues or cells exposed to AαC using standard phenol-chloroform extraction or commercial kits.
-
DNA Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 Method): Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, leaving the bulky AαC-adducted nucleotides intact.
-
⁵'-Labelling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Chromatographic Separation: Separate the ³²P-labeled adducts using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: Detect the radioactive adduct spots by autoradiography and quantify using phosphorimaging or scintillation counting. Calculate adduct levels relative to the total amount of DNA analyzed.
Orthogonal Validation Method 2: Assessment of Genotoxicity and Mutagenicity
These methods assess the functional consequences of DNA adduct formation, providing evidence of DNA damage and heritable genetic changes.
A. Comet Assay (Single-Cell Gel Electrophoresis)
Principle: The Comet assay measures DNA strand breaks in individual cells. Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail" whose intensity is proportional to the amount of DNA damage.
B. Ames Test (Bacterial Reverse Mutation Assay)
Principle: The Ames test uses histidine-requiring strains of Salmonella typhimurium to detect chemical mutagens. AαC, in the presence of a metabolic activation system (S9 fraction from rat liver), can cause mutations that revert the bacteria to a state where they can synthesize their own histidine and grow on a histidine-free medium. The number of revertant colonies is proportional to the mutagenic potency.
C. Micronucleus Assay
Principle: This assay detects chromosomal damage (clastogenicity) or chromosome loss (aneugenicity). Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are left behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic damage.
Comparison of Genotoxic Endpoints
| Assay | Endpoint Measured | AαC Activity | MeAαC Activity | PhIP Activity |
| Comet Assay | DNA Strand Breaks | Induces DNA damage | Induces DNA damage | Induces DNA damage |
| Ames Test | Gene Mutations | Potent Mutagen | Mutagenic | Potent Mutagen |
| Micronucleus Assay | Chromosomal Damage | Induces micronuclei | Not widely reported | Induces micronuclei |
Experimental Protocols
-
Comet Assay Protocol:
-
Embed AαC-treated cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells with a high-salt detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.
-
Treat the slides with an alkaline buffer (pH > 13) to unwind the DNA.
-
Perform electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Quantify DNA damage by measuring the length and intensity of the comet tail using image analysis software.
-
-
Ames Test Protocol:
-
Prepare a mixture containing the Salmonella typhimurium tester strain, the test compound (AαC), and the S9 metabolic activation mix.
-
Pour the mixture onto a minimal glucose agar plate (lacking histidine).
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies. A dose-dependent increase of at least two-fold over the negative control is considered a positive result.
-
-
Micronucleus Assay Protocol:
-
Culture cells and treat with AαC for a period covering at least one cell cycle.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells with a DNA-specific stain (e.g., Giemsa or DAPI).
-
Score at least 2000 binucleated cells per concentration under a microscope for the presence of micronuclei.
-
Orthogonal Validation Method 3: In Vivo Carcinogenicity Bioassays
Principle: In vivo studies in animal models provide the most direct evidence of a compound's carcinogenic potential. These assays measure the formation of preneoplastic lesions or tumors following chronic exposure to the test agent.
Comparison of In Vivo Carcinogenic Effects
| Compound | Animal Model | Endpoint | Observation | Reference |
| AαC | Min/+ Mice | Small Intestinal Tumors | Increased number and diameter of tumors | [2] |
| MeAalphaC | Min/+ Mice | Small Intestinal Tumors | No significant effect on tumorigenesis | [2] |
| AOM | A/J Mice | Aberrant Crypt Foci (ACF) | Induced a high number of ACF and dysplastic ACF | [3] |
| PhIP | F344 Rats (Male) | Colon Tumors | Induced colon adenocarcinomas | [4] |
Experimental Protocol: Aberrant Crypt Foci (ACF) Assay in Rodents
-
Animal Dosing: Administer AαC to rodents (e.g., A/J or F344 rats) via oral gavage or in the diet for a specified period (e.g., 2-4 weeks).
-
Colon Excision: Euthanize the animals and carefully excise the entire colon.
-
Fixation and Staining: Flush the colon with saline, open it longitudinally, and fix it flat between filter paper in 10% neutral buffered formalin. Stain the colon with a 0.2% methylene blue solution.
-
Microscopic Analysis: Examine the mucosal surface of the colon under a light microscope at 40x magnification.
-
Quantification: Identify and count the aberrant crypt foci, which are distinguished by their larger size, thicker epithelial lining, and more prominent pericryptal zone compared to normal crypts.
Downstream Signaling Consequences of AαC-Induced DNA Damage
The formation of AαC-DNA adducts triggers a cellular DNA damage response (DDR). This complex signaling network aims to arrest the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate programmed cell death (apoptosis). Chronic damage and mutations can lead to the dysregulation of key cancer-related pathways.
Persistent AαC-induced mutations can lead to the activation of oncogenic pathways, such as the MAPK pathway, and the inactivation of tumor suppressor genes, culminating in uncontrolled cell proliferation and cancer.
References
- 1. Metabolism of the tobacco carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The food mutagen 2-amino-9H-pyrido[2,3-b]indole (AalphaC) but not its methylated form (MeAalphaC) increases intestinal tumorigenesis in neonatally exposed multiple intestinal neoplasia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
Side-by-side comparison of AalphaC-15N3 and BbetaZ-20T4
In the realm of biomedical research and drug development, the meticulous evaluation of chemical compounds is paramount. This guide provides a comprehensive analysis of AalphaC-15N3, a labeled potential carcinogen, and offers a comparative perspective against its unlabeled counterpart, AalphaC, due to the absence of publicly available information on BbetaZ-20T4. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental data, protocols, and visual representations of associated biological pathways.
Overview of this compound
This compound is the 15N isotope-labeled version of 2-Amino-α-carboline (AalphaC). AalphaC is recognized as a potential carcinogen and serves as a significant biomarker for exposure to tobacco smoke.[1] The isotopic labeling in this compound makes it a valuable tool in metabolic studies, allowing researchers to trace its biological fate and interactions within an organism.
Comparative Performance Data
Due to the lack of data on "BbetaZ-20T4," this section presents a comparison between AalphaC and its methylated form, MeAalphaC, based on their effects on intestinal tumorigenesis in mice.
| Parameter | AalphaC | MeAalphaC |
| Effect on Small Intestinal Tumors | Increased number and diameter | No effect |
| Effect on Colonic Tumors | No increase in number; potential for smaller lesions | No effect |
| Carcinogenic Activity in Intestinal Tract | Induces DNA adducts, mutations, and preneoplastic aberrant crypt foci | Not observed to affect intestinal tumorigenesis |
Experimental Protocols
The following are summaries of key experimental methodologies used in the study of AalphaC's effects.
Intestinal Tumorigenesis Study in Min/+ Mice
-
Animal Model: C57BL/6J-Min/+ (multiple intestinal neoplasia) mice, which are heterozygous for a germline mutation in the Apc tumor suppressor gene.[2]
-
Treatment: A single subcutaneous injection of 0.22 mmol/kg AalphaC (40.3 mg/kg) or MeAalphaC (43.4 mg/kg) was administered to neonatal mice (days 3-6 after birth).[2] The vehicle used was a 1:1 mixture of dimethylsulfoxide and 0.9% NaCl.[2]
-
Endpoint: Mice were terminated at 11 weeks of age, and the number and diameter of intestinal tumors were assessed.[2]
Atherosclerotic Plaque Development Study in apoE-/- Mice
-
Animal Model: apoE deficient (apoE-/-) mice, a model for studying atherosclerosis.[3]
-
Treatment: Animals were treated with AalphaC to investigate its effect on the development of atherosclerotic lesions.[3]
-
Analysis: Atherosclerotic plaques were analyzed for lipid content, inflammatory cells, and collagen content.[3] Total cholesterol levels were also measured.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key biological pathways and experimental designs related to the study of AalphaC.
Caption: Carcinogenic pathway of AalphaC from exposure to tumorigenesis.
Caption: Workflow for studying AalphaC's effect on intestinal tumors in Min/+ mice.
Unexpected Findings in Cardiovascular Health
Interestingly, studies on the effects of AalphaC on atherosclerotic plaque development in apoE(-/-) mice revealed some unexpected results. Contrary to the effects of polycyclic aromatic hydrocarbons (PAHs), AalphaC treatment led to the development of smaller atherosclerotic lesions with lower lipid content but higher concentrations of inflammatory cells and collagen.[3] Furthermore, AalphaC-treated mice exhibited a significant reduction in total cholesterol levels.[3] These findings suggest that certain heterocyclic amines may have a protective role against cardiovascular disease by promoting the formation of more stable atherosclerotic plaques.[3]
Caption: AalphaC's unexpected effects on atherosclerotic plaque characteristics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The food mutagen 2-amino-9H-pyrido[2,3-b]indole (AalphaC) but not its methylated form (MeAalphaC) increases intestinal tumorigenesis in neonatally exposed multiple intestinal neoplasia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 2-amino-9H-pyrido[2,3-b]indole (AalphaC), a carcinogenic heterocyclic amine present in food, on atherosclerotic plaque development in apoE deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for AalphaC-15N3: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of AalphaC-15N3. AalphaC is the common abbreviation for 2-amino-9H-pyrido[2,3-b]indole, a mutagenic and carcinogenic heterocyclic amine. The "-15N3" designation indicates that the compound is labeled with three stable, non-radioactive nitrogen-15 isotopes. The disposal procedures are therefore dictated by the chemical's carcinogenic properties, not its isotopic label. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
I. Essential Safety and Handling Precautions
Due to its carcinogenicity, all handling and disposal of this compound must be conducted with stringent safety measures to prevent personnel exposure and environmental contamination.
| Precaution Category | Specific Requirements |
| Personal Protective Equipment (PPE) | Wear a fully fastened lab coat, safety goggles, and appropriate chemical-resistant gloves. Change gloves immediately if contaminated. |
| Engineering Controls | All work with this compound, including weighing, reconstitution, and aliquoting, must be performed in a designated chemical fume hood to prevent inhalation of aerosols or dust. |
| Waste Segregation | All this compound waste must be segregated from general laboratory waste. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, tubes, vials), and contaminated PPE. |
| Labeling | All waste containers must be clearly labeled as "Hazardous Waste: Carcinogen" and specify "this compound". The date of waste accumulation should also be clearly marked. |
| Spill Management | In case of a spill, the area should be decontaminated by trained personnel using appropriate PPE. All spill cleanup materials must be disposed of as carcinogenic waste. |
II. Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste management service. Chemical inactivation may be used for decontaminating surfaces and glassware prior to disposal, but the resulting materials must still be treated as hazardous waste.
Note: No specific, validated chemical inactivation protocol for AalphaC was found in the public domain. The following is a general procedure for handling carcinogenic waste for disposal.
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated gloves, bench paper, pipette tips) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Container Management
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, secure area, away from general lab traffic.
-
Ensure containers are compatible with the waste type (e.g., do not store corrosive decontamination solutions in metal containers).
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[1] This is a violation of regulations and can lead to environmental contamination.
-
The licensed waste disposal service will typically use high-temperature incineration to destroy the carcinogenic compounds.[1]
Step 4: Decontamination of Labware
-
Any rinsate and materials used for decontamination must be collected and disposed of as hazardous liquid waste.
III. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific chemical hygiene plan and environmental health and safety protocols before beginning work with any carcinogenic compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for AalphaC-15N3
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling AalphaC-15N3. AalphaC (2-Amino-alpha-carboline), the parent compound of this compound, is identified as a potential carcinogen, necessitating stringent safety protocols to minimize exposure risks.[1] The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Essential Personal Protective Equipment (PPE)
Due to its classification as a potential carcinogen, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety Goggles or Glasses | Must provide a complete seal around the eyes to protect against splashes and airborne particles. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat made of a low-permeability material should be worn at all times. |
| Respiratory Protection | Fume Hood | All handling of this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood. |
| N95 Respirator or Higher | May be required for certain procedures where aerosolization is possible and a fume hood is not feasible. Consult your institution's Environmental Health and Safety (EHS) office. |
Safe Handling and Operational Protocols
Adherence to the following step-by-step procedures is critical to prevent contamination and exposure.
Receiving and Storage
-
Inspect Shipment: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify Labeling: Confirm that the container is clearly labeled as "this compound" and includes appropriate hazard warnings.
-
Secure Storage: Store the compound in a designated, locked, and well-ventilated area away from incompatible materials. The storage container should be placed in secondary containment to mitigate spills.
Preparation and Use
-
Work Area Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Compound Handling:
-
Perform all manipulations, including weighing, reconstitution, and aliquoting, within the fume hood.
-
Use dedicated spatulas and glassware.
-
Avoid creating dust or aerosols.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Remove and dispose of outer gloves before leaving the work area.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour down the drain. |
| Contaminated Labware (disposable) | Collect in a designated, labeled hazardous waste container. This includes pipette tips, microfuge tubes, and bench paper. |
| Contaminated Labware (reusable) | Decontaminate thoroughly with a suitable solvent (e.g., ethanol) before washing. The initial solvent rinse should be collected as hazardous waste. |
| Contaminated PPE | Dispose of gloves and other disposable PPE as hazardous waste. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations to ensure safety when working with this compound.
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
